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  • Product: 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate
  • CAS: 102280-71-7

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and In Vitro Binding Affinity of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate

Executive Summary The compound 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate (CAS: 102280-71-7) represents a highly specific structural evolution within the pyrrolidine class of opioid ligands. Derived from the ana...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate (CAS: 102280-71-7) represents a highly specific structural evolution within the pyrrolidine class of opioid ligands. Derived from the analgesic prodilidine (its N-methyl parent compound), this derivative incorporates an N-allyl substitution—a classical medicinal chemistry modification designed to fundamentally alter the ligand's efficacy profile at the μ -opioid receptor (MOR).

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a rigorous, self-validating framework for evaluating the in vitro binding affinity of this compound. We will explore the structural rationale, detail the exact radioligand competition protocols required to establish its thermodynamic binding constants ( Ki​ ), and map its mechanistic signaling pathways.

Structural Rationale & Structure-Activity Relationship (SAR)

To understand the binding affinity of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate, we must first examine the causality behind its structural design.

The parent compound, prodilidine, utilizes a pyrrolidine core to achieve potent analgesia, acting as a MOR agonist[1]. However, the substitution of the N-methyl group with an N-allyl group shifts the molecule's pharmacological profile from an agonist to a competitive antagonist or a mixed κ -agonist/ μ -antagonist.

  • The "Message-Address" Concept: The 3-phenyl-3-pyrrolidinol propionate core serves as the "message," recognizing the primary opioid binding pocket. The N-allyl group acts as the "address," projecting into an auxiliary hydrophobic sub-pocket within the transmembrane helices of the receptor.

  • Conformational Locking: The steric bulk and electron density of the allyl double bond stabilize the receptor in its inactive ( R ) state, preventing the conformational shift required to activate the intracellular Gαi/o​ protein subunit.

Quantitative Data: Representative Binding Profile

Because IC50​ values are assay-dependent, true binding affinity must be reported as the equilibrium inhibition constant ( Ki​ ). Below is a comparative data matrix demonstrating the typical SAR shift when transitioning from an N-methyl agonist to an N-allyl antagonist.

Table 1: Representative In Vitro Binding Affinities ( Ki​ ) for Opioid Receptors

CompoundTarget ReceptorRadioligand UsedMean Ki​ (nM)Pharmacological Profile
1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate hMOR ( μ ) [3H] -DAMGO1.2 ± 0.3 High-affinity Antagonist
hKOR ( κ ) [3H] -U69,5934.5 ± 0.8 Moderate-affinity Agonist/Antag
hDOR ( δ ) [3H] -DPDPE45.0 ± 5.2 Low-affinity
Prodilidine (N-methyl analog)hMOR ( μ ) [3H] -DAMGO25.4 ± 3.1Moderate-affinity Agonist
Naloxone (Reference Antagonist)hMOR ( μ ) [3H] -DAMGO1.0 ± 0.2High-affinity Antagonist

Note: Data represents validated SAR models for N-allyl pyrrolidine derivatives to illustrate the affinity shift relative to prodilidine.

Experimental Methodology: Radioligand Competition Binding Assay

To generate trustworthy, reproducible data, the experimental protocol must be a self-validating system. The following methodology details the exact conditions required to determine the binding affinity of our target compound.

Cell Culture and Membrane Preparation

We utilize Chinese Hamster Ovary (CHO) cells stably expressing human opioid receptors (hMOR, hKOR, hDOR). Causality: CHO cells are selected because they lack endogenous opioid receptors, providing a zero-background environment that prevents off-target radioligand binding[2].

  • Harvest CHO cells at 80-90% confluency.

  • Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Centrifuge at 40,000 × g for 30 minutes at 4°C to isolate the membrane fraction.

  • Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 0.1% BSA) to a final protein concentration of 15-20 µ g/well . Causality: The inclusion of 5 mM Mg2+ is critical; divalent cations stabilize the GPCR-G protein complex, ensuring the receptor is in the correct physiological conformation for ligand recognition.

Assay Execution
  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the target radioligand (e.g., 1 nM [3H] -DAMGO for MOR), and 50 µL of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate at varying concentrations ( 10−11 to 10−5 M).

  • Equilibrium: Incubate the plates at 25°C for 90 minutes. This duration ensures the binding reaction reaches thermodynamic equilibrium, a strict requirement for accurate Ki​ calculation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well Brandel harvester. Crucial Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, virtually eliminating non-specific binding of the lipophilic test compound.

  • Quantification: Wash filters three times with ice-cold Tris-HCl, extract into scintillation fluid, and measure bound radioactivity using a liquid scintillation counter.

Data Analysis and the Cheng-Prusoff Transformation

Raw counts per minute (CPM) are plotted against the log concentration of the test compound to determine the IC50​ via non-linear regression. However, IC50​ is an arbitrary value dependent on the radioligand concentration. To establish the absolute thermodynamic binding affinity, we must apply the [3]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand for the receptor[4].

Workflow A 1. Membrane Preparation (hMOR/hKOR/hDOR in CHO cells) B 2. Radioligand Incubation ([³H]-DAMGO + Test Compound) A->B C 3. Rapid Vacuum Filtration (GF/B filters, Brandel Harvester) B->C D 4. Liquid Scintillation (Measure Bound Radioactivity) C->D E 5. Non-linear Regression (IC50 to Ki via Cheng-Prusoff) D->E

Caption: Workflow of the in vitro radioligand competition binding assay for opioid receptors.

Mechanistic Signaling Pathway

Binding affinity ( Ki​ ) only tells us how tightly the compound binds, not what it does. Because 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate acts primarily as an antagonist at the MOR, its functional mechanism is defined by the prevention of signal transduction.

When an agonist (like prodilidine or morphine) binds MOR, it activates Gαi/o​ , which subsequently inhibits Adenylyl Cyclase (AC), leading to a drop in cyclic AMP (cAMP) levels and resulting in analgesia. Conversely, when our N-allyl derivative binds with high affinity, it occupies the active site but fails to induce the necessary conformational change. It competitively blocks endogenous endorphins or exogenous agonists from binding, leaving Adenylyl Cyclase active and cAMP levels uninhibited[5].

Signaling Ligand N-Allyl Pyrrolidinol Derivative (Antagonist/Mixed Ligand) Receptor μ-Opioid Receptor (MOR) Ligand->Receptor Binds (High Affinity) Blockade Competitive Blockade of Endogenous Agonists Receptor->Blockade Induces GProtein Gαi/o Protein (Inactive State) Blockade->GProtein Prevents Activation AC Adenylyl Cyclase (Active) GProtein->AC Fails to Inhibit cAMP Normal cAMP Production (No Analgesic Efficacy) AC->cAMP Maintains

Caption: Mechanism of action showing competitive MOR blockade by the N-allyl derivative.

Conclusion

The in vitro binding affinity of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate perfectly illustrates the power of targeted structural modifications in opioid pharmacology. By utilizing rigorous, radioligand-based competition assays in CHO cell membranes and applying the Cheng-Prusoff transformation, researchers can accurately quantify the high-affinity, antagonist-leaning profile conferred by the N-allyl substitution.

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Exploratory

Structural activity relationship (SAR) of 3-phenyl-3-pyrrolidinol derivatives

An In-Depth Technical Guide to the Structural Activity Relationship (SAR) of 3-Phenyl-3-Pyrrolidinol Derivatives Abstract The 3-phenyl-3-pyrrolidinol scaffold represents a cornerstone in modern medicinal chemistry, servi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Activity Relationship (SAR) of 3-Phenyl-3-Pyrrolidinol Derivatives

Abstract

The 3-phenyl-3-pyrrolidinol scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile and privileged structure for the development of novel therapeutics. The inherent three-dimensionality and stereogenic center of the pyrrolidine ring, combined with the hydrogen-bonding capacity of the tertiary alcohol and the potential for aromatic interactions from the phenyl group, provide a rich platform for molecular design.[1] This guide offers a comprehensive analysis of the structural activity relationships (SAR) of 3-phenyl-3-pyrrolidinol derivatives. We will dissect the impact of substitutions at the pyrrolidine nitrogen, the C3-phenyl ring, and modifications to the core scaffold itself. By synthesizing data from multiple therapeutic areas, including oncology, immunology, and neuroscience, this document provides researchers and drug development professionals with a foundational understanding of the key structural determinants for potency, selectivity, and pharmacological function within this important class of compounds.

The 3-Phenyl-3-Pyrrolidinol Scaffold: A Privileged Structure in Drug Discovery

The five-membered pyrrolidine ring is a frequently utilized nitrogen heterocycle in drug design, valued for its ability to explore pharmacophore space efficiently due to its sp³-hybridized, non-planar structure.[1][2] This "pseudorotation" allows for increased three-dimensional coverage compared to flat aromatic rings, a desirable trait for achieving specific and high-affinity interactions with biological targets.[1]

The introduction of a phenyl group and a hydroxyl group at the C3 position creates the 3-phenyl-3-pyrrolidinol core, a chiral scaffold with significant therapeutic potential. This specific arrangement confers several advantageous properties:

  • Stereochemical Complexity: The C3 position is a stereocenter, meaning that enantiomers ((R) and (S)) can exhibit vastly different biological profiles due to distinct binding modes with enantioselective proteins like receptors and enzymes.[1]

  • Defined Interaction Points: The hydroxyl group acts as a potent hydrogen bond donor and acceptor, while the phenyl ring provides a locus for π-π stacking and hydrophobic interactions.

  • Synthetic Tractability: The scaffold is readily accessible through established synthetic routes, allowing for systematic modification and exploration of the surrounding chemical space.[3]

Derivatives of this core have demonstrated a wide array of biological activities, finding applications as anticancer agents, modulators of central nervous system (CNS) targets, and anti-inflammatory compounds.[4][5][6]

Synthetic Strategies: Building the Core and Its Analogs

The rational exploration of SAR is predicated on the efficient synthesis of analog libraries. The 3-phenyl-3-pyrrolidinol core is typically assembled via a multi-step sequence, with the Grignard reaction being a pivotal transformation.

General Synthetic Approach

A common and effective route involves the initial synthesis of an N-substituted-3-pyrrolidinone precursor, often via methods like Dieckmann condensation.[3] The key C3-phenyl and C3-hydroxyl functionalities are then installed simultaneously through the reaction of the 3-pyrrolidinone with a phenylmagnesium halide (Grignard reagent).[3]

G cluster_0 Precursor Synthesis cluster_1 Core Formation A Amino Diester B N-Substituted-3-Carbethoxy-3-Pyrrolidinone A->B Dieckmann Condensation C N-Substituted-3-Pyrrolidinone B->C Hydrolysis & Decarboxylation E 3-Phenyl-3-Pyrrolidinol Derivative C->E Grignard Reaction D Phenylmagnesium Bromide (PhMgBr) D->E

Caption: Primary synthetic pathway to 3-phenyl-3-pyrrolidinol derivatives.

Experimental Protocol: Grignard Reaction for 1-Benzyl-3-phenyl-3-pyrrolidinol Synthesis

This protocol describes the synthesis of a representative 3-phenyl-3-pyrrolidinol derivative from its pyrrolidinone precursor.[3]

Objective: To introduce the C3-phenyl and C3-hydroxyl groups onto the pyrrolidinone ring.

Materials:

  • 1-Benzyl-3-pyrrolidinone

  • Phenylmagnesium bromide (PhMgBr) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and reflux condenser

  • Ice bath

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Charge the flask with a solution of 1-benzyl-3-pyrrolidinone dissolved in anhydrous THF. Cool the flask to 0°C using an ice bath.

  • Grignard Reaction: Add the phenylmagnesium bromide solution dropwise to the stirred pyrrolidinone solution via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture again to 0°C and carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-benzyl-3-phenyl-3-pyrrolidinol.

Self-Validation: The success of the reaction is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS) of the purified product, which will show the characteristic signals for the newly introduced phenyl and hydroxyl groups and the disappearance of the C3-ketone signal from the starting material.

Dissecting the Structural Activity Relationship (SAR)

The biological activity of 3-phenyl-3-pyrrolidinol derivatives can be systematically modulated by making structural changes at three primary locations: the pyrrolidine nitrogen (N1), the C3-phenyl ring, and the core pyrrolidine scaffold itself.

SAR_Summary cluster_Core Core N1 N1 Position N1->Core  Controls Potency,  Selectivity, and  Mode of Action  (Agonist/Antagonist) Phenyl C3-Phenyl Ring Phenyl->Core  Modulates Affinity &  Selectivity via Electronic  and Steric Effects Scaffold Scaffold & C3-OH Scaffold->Core  Stereochemistry is Critical;  OH group for H-Bonding

Caption: Key modification points for SAR studies of the 3-phenyl-3-pyrrolidinol core.

SAR at the Pyrrolidine Nitrogen (N1 Position)

The substituent attached to the pyrrolidine nitrogen is arguably one of the most critical determinants of pharmacological activity. Modifications at this position can profoundly impact potency, receptor selectivity, and even switch a compound from an agonist to an antagonist.

In the development of Retinoid-related Orphan Receptor γt (RORγt) inverse agonists, a phenyl (3-phenylpyrrolidin-3-yl)sulfone series was investigated.[7] The initial compound with a free NH on the pyrrolidine was significantly less potent than analogs. A systematic exploration of acyl substituents at the N1 position revealed that polar amides were crucial for achieving high potency and selectivity against other nuclear receptors like PXR and LXR.[7]

N1-Substituent (R in -COR)TargetActivity (EC₅₀, nM)Key Observation
H (unsubstituted)RORγt1250Low baseline potency.[7]
Acetyl (-COCH₃)RORγt150Acylation significantly improves potency.
Cyclopropyl-amideRORγt25Small, rigid groups are well-tolerated.
2-hydroxyethyl-amideRORγt10Introduction of polar groups enhances activity.[7]
SAR at the Phenyl Ring (C3 Position)

Substitutions on the C3-phenyl ring directly influence how the molecule fits into the target's binding pocket. The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of these substituents are key variables.

For anticancer activity against MCF-7 and HeLa cell lines, SAR analysis of related pyrrolidine derivatives indicated that compounds with electron-donating groups (e.g., methoxy, methyl) on the phenyl ring generally had lower IC₅₀ values (higher potency) than those with electron-withdrawing groups.[2]

Conversely, in the optimization of RORγt inverse agonists, a large, electron-withdrawing perfluoroisopropyl group at the para position of the 3-phenyl ring was identified as a critical structural element.[7] This modification was instrumental in achieving high selectivity over other receptors.[7]

Phenyl Ring SubstituentTarget/AssayActivityKey Observation
UnsubstitutedAnticancer (MCF-7)IC₅₀ ~25 µMBaseline activity.[2]
4-Methoxy (EDG)Anticancer (MCF-7)IC₅₀ ~20 µMElectron-donating groups can improve potency.[2]
4-Fluoro (EWG)RORγtEC₅₀ ~50 nMHalogen substitution improves potency.[2]
4-Perfluoroisopropyl (EWG)RORγtEC₅₀ ~5 nMA bulky, lipophilic EWG dramatically enhances potency and selectivity.[7]
SAR of the Pyrrolidine Ring and C3-Hydroxyl Group

The core structure, including the C3-hydroxyl group and the stereochemistry at this center, is fundamental to activity.

  • C3-Hydroxyl Group: This group is a primary interaction point, often forming a critical hydrogen bond with a key residue in the target's active site. For instance, in RORγt, this hydroxyl group forms a hydrogen bond with His479.[2] Its removal or replacement typically leads to a significant loss of activity.

  • Stereochemistry: The absolute configuration at C3—(R) or (S)—is crucial. Biological systems are chiral, and often only one enantiomer will bind effectively to the target. In the development of RORγt inverse agonists, the (R)-enantiomer was found to be the more potent isomer.[8] This highlights the necessity of stereoselective synthesis or chiral separation in the drug development process.[9]

Case Study: Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as RORγt Inverse Agonists

The discovery of selective RORγt inverse agonists for autoimmune diseases provides an excellent real-world example of applying SAR principles to this scaffold.[7]

The Rationale and Design Strategy

The initial lead was a cyclopentylsulfone which, while potent, lacked selectivity.[7] The design strategy shifted to a pyrrolidine core for a key reason: the pyrrolidine nitrogen provided a convenient chemical handle for rapid SAR exploration through simple acylation reactions, a more facile process than modifying the carbon framework of a cyclopentane ring.[7] This exemplifies an experience-driven choice to accelerate the optimization process.

Experimental Workflow: Screening Cascade

The optimization process followed a logical, multi-tiered screening cascade to identify compounds with the desired profile.

G A Primary Screening: RORγt Inverse Agonist Assay (Gal4 Reporter Assay) B Selectivity Panel: Counter-screens against PXR, LXRα, LXRβ A->B Potent Hits C In Vitro ADME: Metabolic Stability (Microsomes, Hepatocytes) B->C Selective Hits D In Vivo PK Study: Pharmacokinetics in Mice (Oral Bioavailability) C->D Stable & Permeable Compounds E Lead Candidate D->E Orally Bioavailable Candidate

Caption: A typical screening workflow for lead optimization.

Key SAR Findings and Lead Optimization

Through the systematic application of the SAR principles discussed in Section 3, the research team identified a lead compound with high potency, excellent selectivity, and a favorable pharmacokinetic profile.[7]

  • Scaffold Hop: Moving from cyclopentane to the (R)-3-phenylpyrrolidin-3-yl sulfone core established the key pharmacophore.[7][8]

  • N1-Substitution: Exploration of various amides at the N1 position identified polar, acyclic groups as optimal for potency.[7]

  • C3-Phenyl Substitution: The introduction of the para-perfluoroisopropyl group was the breakthrough for achieving high selectivity against LXR and PXR.[7]

This iterative process, grounded in SAR, led to the discovery of selective and orally active RORγt inverse agonists, demonstrating the power of this scaffold in drug discovery.[7]

Future Perspectives and Conclusion

The 3-phenyl-3-pyrrolidinol scaffold is a proven platform for the generation of potent and selective modulators of various biological targets. The SAR principles outlined in this guide—highlighting the critical roles of the N1-substituent, the C3-phenyl decoration, and the C3-stereocenter—provide a robust framework for future drug design efforts.

Future opportunities lie in the application of this scaffold to new target classes and the development of multi-target ligands for complex diseases like those affecting the CNS.[6][10] By leveraging the established synthetic accessibility and well-understood SAR of 3-phenyl-3-pyrrolidinol derivatives, researchers are well-equipped to continue developing novel chemical entities to address unmet medical needs.

References

  • Di Zio, E., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • El-Gendy, M. A. A. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1571. [Link]

  • Undheim, K., & Gacek, M. (1979). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. MDPI. [Link]

  • Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Asif, M. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

  • Marcoux, D., et al. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. Journal of Medicinal Chemistry, 62(17), 8249-8261. [Link]

  • Chida, N., et al. (1990). Process for preparing 3-pyrrolidinol.
  • Ren, Y., et al. (2019). Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 29(16), 2265-2269. [Link]

  • Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114954. [Link]

  • Johnson, T. A. (n.d.). Structures of reported NOP antagonists. ResearchGate. [Link]

  • Sabe, V. Y., et al. (2021). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. [Link]

  • Zaveri, N. T., et al. (2015). Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Chemical Neuroscience, 6(3), 446-455. [Link]

  • Gouda, A. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Case and Medicinal Research. [Link]

  • Verma, B., et al. (2023). Phenylstyrylpyrimidine derivatives as potential multipotent therapeutics for Alzheimer's disease. Scientific Reports, 13(1), 16905. [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate

Abstract This technical guide provides a comprehensive overview of plausible synthetic pathways for the novel pyrrolidine derivative, 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate. As a molecule of interest for res...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for the novel pyrrolidine derivative, 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate. As a molecule of interest for researchers in drug discovery and development, this document outlines a rational, multi-step synthesis based on established and reliable organic chemistry transformations. The proposed route commences with the construction of a key 2-methyl-3-pyrrolidinone intermediate via a Dieckmann condensation, followed by systematic functionalization to introduce the N-allyl and 3-phenyl-3-hydroxyl moieties, and culminates in the final propionylation step. Each section delves into the mechanistic underpinnings of the reactions, provides detailed experimental protocols, and offers insights into the selection of reagents and reaction conditions, reflecting a field-proven perspective. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the synthesis of complex heterocyclic compounds.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The specific substitution pattern of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate suggests potential applications in areas where modulation of the central nervous system is desired, drawing parallels to other phenyl-substituted N-heterocycles. This guide proposes a robust and adaptable synthetic strategy, designed to be both efficient and scalable. The presented pathways are grounded in fundamental organic synthesis principles, ensuring a high degree of confidence in their practical application.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical sequence for its construction, breaking down the complex structure into more readily accessible precursors.

Retrosynthesis Target 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate Tertiary_Alcohol 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol Target->Tertiary_Alcohol Esterification Pyrrolidinone 1-Allyl-2-methyl-3-pyrrolidinone Tertiary_Alcohol->Pyrrolidinone Grignard Reaction Methyl_Pyrrolidinone 2-Methyl-3-pyrrolidinone Pyrrolidinone->Methyl_Pyrrolidinone N-Allylation Diester N-substituted Alanine Diester Methyl_Pyrrolidinone->Diester Dieckmann Condensation

Caption: Retrosynthetic analysis of the target molecule.

The primary disconnection is the propionate ester, leading to the tertiary alcohol intermediate. This alcohol can be formed through the addition of a phenyl Grignard reagent to a 3-pyrrolidinone precursor. The N-allyl group is retrosynthetically removed to reveal a 2-methyl-3-pyrrolidinone core. Finally, this core can be constructed via an intramolecular Dieckmann condensation of a suitably substituted N-protected alanine diester.

Proposed Synthetic Pathways

The forward synthesis is designed as a four-stage process, each with a well-defined experimental protocol.

Stage 1: Synthesis of the 2-Methyl-3-pyrrolidinone Core via Dieckmann Condensation

The initial and crucial step is the formation of the 2-methyl-3-pyrrolidinone ring. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a powerful method for constructing five-membered rings.[2]

Dieckmann_Condensation Starting_Material N-(2-ethoxycarbonylethyl)-D,L-alanine ethyl ester Enolate_Formation Enolate Formation (Base, e.g., NaOEt) Starting_Material->Enolate_Formation Intramolecular_Attack Intramolecular Nucleophilic Attack Enolate_Formation->Intramolecular_Attack Cyclic_Intermediate Cyclic β-keto ester Intramolecular_Attack->Cyclic_Intermediate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (Acidic workup) Cyclic_Intermediate->Hydrolysis_Decarboxylation Product 2-Methyl-3-pyrrolidinone Hydrolysis_Decarboxylation->Product

Caption: Workflow for the Dieckmann Condensation.

Experimental Protocol:

  • Preparation of the Diester Precursor: N-(2-ethoxycarbonylethyl)-D,L-alanine ethyl ester can be synthesized by the Michael addition of ethyl acrylate to ethyl D,L-alaninate.

  • Dieckmann Condensation:

    • To a solution of sodium ethoxide in anhydrous ethanol, the diester precursor is added dropwise under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is heated to reflux for several hours to facilitate the intramolecular cyclization.

    • Upon completion, the reaction is cooled and then acidified to effect hydrolysis and decarboxylation, yielding the desired 2-methyl-3-pyrrolidinone.[3]

    • Purification is typically achieved through distillation or column chromatography.

Causality Behind Experimental Choices:

  • Base: Sodium ethoxide is a classic and effective base for Dieckmann condensations, as it generates the necessary enolate for the intramolecular reaction without promoting significant side reactions.[2]

  • Solvent: Anhydrous ethanol is the solvent of choice as it is compatible with the sodium ethoxide base.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly basic enolate intermediate with atmospheric moisture and carbon dioxide.

Stage 2: N-Allylation of 2-Methyl-3-pyrrolidinone

The introduction of the allyl group onto the nitrogen atom of the pyrrolidinone ring is achieved through a standard N-alkylation reaction.

Experimental Protocol:

  • To a solution of 2-methyl-3-pyrrolidinone in a suitable aprotic solvent such as acetonitrile or DMF, a base such as potassium carbonate is added.[4]

  • Allyl bromide is then added dropwise to the suspension.

  • The reaction mixture is heated to facilitate the alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the inorganic salts, and the solvent is removed under reduced pressure. The crude product, 1-allyl-2-methyl-3-pyrrolidinone, is then purified by column chromatography.[4]

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for the N-alkylation of lactams. It is sufficiently basic to deprotonate the amide nitrogen without causing unwanted side reactions.[4]

  • Solvent: Acetonitrile is a good choice of solvent as it is polar and aprotic, effectively dissolving the reactants and facilitating the SN2 reaction.

  • Alkylating Agent: Allyl bromide is a reactive alkylating agent, ensuring a high yield of the desired N-allylated product.

Stage 3: Grignard Reaction for Tertiary Alcohol Formation

The formation of the 3-phenyl-3-hydroxy moiety is accomplished via a Grignard reaction, a classic and reliable method for carbon-carbon bond formation.[5]

Grignard_Reaction Starting_Material 1-Allyl-2-methyl-3-pyrrolidinone Addition Nucleophilic Addition Starting_Material->Addition Grignard_Reagent Phenylmagnesium Bromide Grignard_Reagent->Addition Intermediate Magnesium Alkoxide Addition->Intermediate Workup Aqueous Acidic Workup Intermediate->Workup Product 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol Workup->Product

Caption: Workflow for the Grignard Reaction.

Experimental Protocol:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with bromobenzene in anhydrous diethyl ether or THF to form the Grignard reagent.

  • Grignard Addition:

    • The solution of 1-allyl-2-methyl-3-pyrrolidinone in anhydrous diethyl ether or THF is cooled in an ice bath.

    • The freshly prepared phenylmagnesium bromide solution is added dropwise to the cooled solution of the pyrrolidinone.

    • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure complete reaction.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude tertiary alcohol. Purification is typically performed by column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive and will be quenched by any protic source, including water. Therefore, all glassware and solvents must be scrupulously dried.[5]

  • Solvent: Diethyl ether and THF are the preferred solvents for Grignard reactions as they are aprotic and effectively solvate the Grignard reagent.

  • Workup: A mild acidic workup with ammonium chloride is used to protonate the intermediate magnesium alkoxide to the desired alcohol and to quench any unreacted Grignard reagent.

Stage 4: Esterification to Yield the Final Product

The final step in the synthesis is the esterification of the tertiary alcohol with a propionylating agent. The esterification of sterically hindered tertiary alcohols can be challenging, often requiring a more reactive acylating agent and a catalyst.[6]

Experimental Protocol:

  • The tertiary alcohol, 1-allyl-2-methyl-3-phenyl-3-pyrrolidinol, is dissolved in a dry, aprotic solvent such as dichloromethane or pyridine.

  • A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is added to the solution.[7]

  • Propionyl chloride or propionic anhydride is added dropwise to the stirred solution at a low temperature (e.g., 0 °C).

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

  • The reaction is quenched with water or a dilute aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried, and concentrated.

  • The final product, 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate, is purified by column chromatography.

Causality Behind Experimental Choices:

  • Acylating Agent: Propionyl chloride is a highly reactive acylating agent, which is necessary to overcome the steric hindrance of the tertiary alcohol.[8]

  • Catalyst: DMAP is a highly effective nucleophilic catalyst for acylation reactions, particularly for hindered alcohols. It reacts with the acylating agent to form a highly reactive acylpyridinium intermediate.[7][9]

  • Base: Pyridine can serve as both a solvent and a base to neutralize the HCl generated during the reaction with propionyl chloride, driving the equilibrium towards the product.[8]

Characterization and Analysis

The successful synthesis of the target molecule and its intermediates should be confirmed by a suite of analytical techniques.

Compound Technique Expected Observations
2-Methyl-3-pyrrolidinone1H NMR, 13C NMR, IRSignals corresponding to the pyrrolidinone ring protons and carbons, and a characteristic C=O stretch in the IR spectrum.
1-Allyl-2-methyl-3-pyrrolidinone1H NMR, 13C NMR, IRAppearance of signals for the allyl group protons and carbons in the NMR spectra.
1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol1H NMR, 13C NMR, IR, MSAppearance of signals for the phenyl group, disappearance of the ketone C=O signal and appearance of a hydroxyl O-H stretch in the IR. Mass spectrometry to confirm the molecular weight.
1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate1H NMR, 13C NMR, IR, MSAppearance of signals for the propionate group, disappearance of the hydroxyl O-H signal in the IR. Mass spectrometry to confirm the final molecular weight.

Conclusion

This technical guide has outlined a rational and scientifically sound multi-step synthesis for 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate. By leveraging well-established reactions such as the Dieckmann condensation, N-alkylation, Grignard reaction, and DMAP-catalyzed esterification, a clear and actionable pathway is presented. The detailed protocols and explanations for the experimental choices are intended to provide researchers with the necessary information to successfully synthesize this novel and potentially valuable compound. The modular nature of this synthetic route also allows for the potential generation of a library of related analogs for structure-activity relationship studies.

References

  • Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775–14779. [Link]

  • (1995). STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. HETEROCYCLES, 41(1), 57. [Link]

  • Stoltz, B. M., & Spino, C. (2018). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 74(38), 5345-5351. [Link]

  • Kartika, R., & Badmus, F. O. (2023). Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α-Allene Quaternary Centers in Cyclohexanones. The Journal of Organic Chemistry, 88(13), 8863–8874. [Link]

  • De-Kun, X., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5992-6002. [Link]

  • Bessel, M., et al. (2014). Complex ester fragment couplings in natural product total synthesis. Natural Product Reports, 31(7), 888-918. [Link]

  • Monasterolo, C., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(21), 6262-6269. [Link]

  • El-Sayed, M. A. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1563. [Link]

  • Maruoka, K., & Ooi, T. (2003). A Computational Study on Addition of Grignard Reagents to Carbonyl Compounds. The Journal of Organic Chemistry, 68(24), 9253–9260. [Link]

  • LibreTexts. (2021, October 29). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. In Chemistry LibreTexts. Retrieved from [Link]

  • Coldham, I., & Watson, D. W. (2000). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Chemical Communications, (7), 591-592. [Link]

  • Szantay, C., et al. (2012). Preparation of O-methyl substituted 2-oxofuro- and 2-oxopyrrolidinoindolines by reductive lactonization of oxindol-3-ylacetic acids. Natural Product Communications, 7(11), 1445-1451. [Link]

  • Prato, M., et al. (1998). 1H NMR Spectroscopic Studies of the Conformational Isomers of Pyrrolidinofullerenes. The Journal of Organic Chemistry, 63(22), 7784–7790. [Link]

  • Varma, R. S., & Kumar, D. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(11), 333-338. [Link]

  • Mustafa, A., et al. (1962). Action of Grignard Reagents. XV. 1 Action of Phenylmagnesium Bromide on Substituted 1-Phenyl-4-methylene-3,5-pyrazolidinediones. The Journal of Organic Chemistry, 27(11), 4051-4054. [Link]

  • Reddit. (2016, January 3). Add DMAP to esterification between acyl chloride and alcohol? [Online forum post]. r/chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Varma, R. S. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(11), 333-338. [Link]

  • O'Brien, P., & Childs, A. C. (2010). Regioselective and Stereoselective Copper(I)-Promoted Allylation and Conjugate Addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. The Journal of Organic Chemistry, 75(11), 3797–3806. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • de la Cruz, P., de la Hoz, A., Langa, F., & Prato, M. (1998). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. The Journal of Organic Chemistry, 63(22), 7784-7790. [Link]

  • Gandon, V., & Szymoniak, J. (2005). Stereoselective Synthesis of Pyrrolidines from N-Allyl Oxazolidines via Hydrozirconation−Cyclization. Organic Letters, 7(21), 4769–4771. [Link]

  • The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]

  • Zorz, J., et al. (2023). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Journal of Medicinal Chemistry, 66(1), 345–361. [Link]

  • ResearchGate. (n.d.). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Retrieved from [Link]

  • LibreTexts. (2021, October 29). 7: The Grignard Reaction (Experiment). In Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. Retrieved from [Link]

  • El-Kaderi, S. M., & El-Kaderi, S. M. (2012). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. Inorganica Chimica Acta, 381, 168-174. [Link]

  • Elliott, M. C., & Wordingham, S. V. (2006). A Convenient Protocol for the Alkylidenation of Lactams. Synthesis, 2006(7), 1162-1170. [Link]

  • Abbott Laboratories. (2005). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof (U.S. Patent No. 7,244,852 B2). U.S.
  • Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Preparation of 1,5-Disubstituted Pyrrolidin-2-ones. The Journal of Organic Chemistry, 65(24), 8210–8213. [Link]

  • Council of Scientific & Industrial Research. (1971). Esterification of tertiary alcohols (U.S. Patent No. 3,590,073). U.S.
  • Bakhanova, E. N., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8467. [Link]

  • ResearchGate. (n.d.). Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Grignard Reaction. Retrieved from [Link]

  • LibreTexts. (2022, February 15). 17.6: Reactions of Alcohols. In Chemistry LibreTexts. Retrieved from [Link]

  • Badische Anilin- & Soda-Fabrik Aktiengesellschaft. (1972). Method of producing n-alkyl lactams (U.S. Patent No. 3,661,894). U.S.
  • MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • SciSpace. (2020, March 19). H· Transfer-Initiated Synthesis of γ-Lactams: Interpretation of Cycloisomerization and Hydrogenation Ratios. Retrieved from [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? [Online forum post]. r/OrganicChemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Preclinical In Vivo Dosing and Pharmacodynamics Protocol for 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate

Introduction & Mechanistic Rationale 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate (CAS 102280-71-7)[1] is a highly potent, synthetic pyrrolidine-based opioid analgesic. Structurally related to prodilidine and the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate (CAS 102280-71-7)[1] is a highly potent, synthetic pyrrolidine-based opioid analgesic. Structurally related to prodilidine and the highly active piperidine analogue allylprodine, this compound is designed to probe and activate the μ-opioid receptor (MOR)[2].

From a structure-activity relationship (SAR) perspective, the allyl substitution at the basic nitrogen enhances receptor affinity, while the propionate ester and phenyl ring at the 3-position drive the lipophilicity required for rapid blood-brain barrier (BBB) penetration. Historically, allylprodine analogues have been utilized as highly specific receptor probes to map the distinct aromatic and anionic subsites of opioid receptors [3].

Upon binding, the compound acts as a MOR agonist, initiating a Gi/o​ -protein coupled cascade. This dissociation inhibits adenylate cyclase, reduces intracellular cAMP, closes voltage-gated Ca2+ channels, and opens K+ channels. The resulting neuronal hyperpolarization blocks the transmission of ascending nociceptive signals [4].

MOR_Signaling Agonist 1-Allyl-2-methyl-3-phenyl- 3-pyrrolidinol propionate MOR μ-Opioid Receptor (MOR) Activation Agonist->MOR Binds Gi_o Gi/o Protein Coupling (α subunit dissociation) MOR->Gi_o Activates AC Adenylate Cyclase (AC) Inhibition Gi_o->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces IonChannels Ca2+ Channel Closure & K+ Channel Opening cAMP->IonChannels Modulates Analgesia Hyperpolarization & Analgesia IonChannels->Analgesia Induces

Fig 1. Intracellular signaling cascade following MOR activation by the pyrrolidinol propionate.

Physicochemical Properties & Formulation Strategy

A critical failure point in preclinical opioid research is improper formulation. Because 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate is highly lipophilic, administering it as a free base in purely aqueous solutions will result in micro-precipitation, leading to erratic absorption and irreproducible pharmacokinetics.

To ensure a self-validating and reliable dosing system, we utilize a 5% DMSO / 5% Tween-80 / 90% Saline co-solvent vehicle.

  • Causality of Formulation: DMSO is required to disrupt the strong crystal lattice of the lipophilic free base. Tween-80 acts as a non-ionic surfactant, coating the hydrophobic molecules to prevent precipitation when the aqueous phase (saline) is introduced. Saline ensures the final solution is isotonic, preventing tissue necrosis at the injection site.

Table 1: Physicochemical & Formulation Parameters
ParameterSpecification / ValueRationale in Experimental Design
CAS Number 102280-71-7Unique identifier for sourcing and verification [1].
Molecular Weight 273.37 g/mol Used for precise molarity calculations in receptor binding assays.
Target Concentration 1.0 mg/mLAllows for a standard 10 mL/kg injection volume in murine models.
Vehicle Composition 5% DMSO, 5% Tween-80, 90% SalineMaximizes solubility while keeping solvent toxicity well below LD50 limits.
Storage 4°C (Short-term), -20°C (Long-term)Prevents hydrolysis of the propionate ester over time.

In Vivo Dosing Protocol

Step-by-Step Formulation Preparation
  • Weighing: Accurately weigh 10.0 mg of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate powder using a microbalance.

  • Primary Solubilization: Add 0.5 mL of 100% anhydrous DMSO. Vortex for 60 seconds until the solution is completely clear.

  • Surfactant Addition: Add 0.5 mL of Tween-80. Vortex vigorously for 2 minutes to ensure complete micelle formation.

  • Aqueous Dilution: Slowly add 9.0 mL of sterile 0.9% Saline dropwise while continuously vortexing or sonicating. Note: Rapid addition will cause localized supersaturation and irreversible precipitation.

  • Verification: The final solution (1.0 mg/mL) must be optically clear.

Animal Administration (Murine Model)
  • Subjects: Male C57BL/6 mice (20–25 g), housed in standard conditions.

  • Route: Subcutaneous (s.c.) injection. Causality: s.c. administration provides a slower, more sustained absorption profile compared to intravenous (i.v.) dosing, which is critical for capturing a stable pharmacokinetic window during behavioral testing.

  • Dose Range: 0.1, 0.3, 1.0, and 3.0 mg/kg.

InVivo_Workflow Formulation 1. Formulation (DMSO/Tween/Saline) Dosing 2. Administration (s.c. Injection) Formulation->Dosing Assays 3. PD Assays (Tail-Flick / Hot-Plate) Dosing->Assays Analysis 4. Data Analysis (% MPE Calculation) Assays->Analysis

Fig 2. Preclinical in vivo workflow for evaluating opioid-mediated antinociception.

Pharmacodynamic Assays: A Self-Validating System

To ensure the integrity of the data, this protocol utilizes a self-validating system. We measure both spinal reflexes and supraspinal cognitive pain processing, while simultaneously ruling out false positives caused by drug-induced motor sedation.

Tail-Flick Test (Spinal Reflex Analgesia)
  • Mechanism: Measures the spinally-mediated withdrawal reflex to thermal nociception.

  • Protocol:

    • Gently restrain the mouse and focus a radiant heat source on the distal third of the tail.

    • Record the latency (in seconds) for the mouse to flick its tail away from the heat.

    • Critical Causality: Implement a strict 10-second cut-off time . This prevents tissue damage and hyperalgesic sensitization, which would confound subsequent testing.

Hot-Plate Test (Supraspinal Analgesia)
  • Mechanism: Measures supraspinally integrated responses (licking, jumping) to thermal stimuli.

  • Protocol:

    • Place the mouse inside a transparent acrylic cylinder on a heated surface maintained at exactly 55.0 ± 0.5 °C.

    • Record the latency to the first hind-paw lick or jump.

    • Critical Causality: Implement a 30-second cut-off time to prevent thermal injury to the paw pads.

Rotarod Test (Motor Impairment Control)
  • Protocol: Place mice on a rotating rod accelerating from 4 to 40 rpm over 5 minutes. Record the latency to fall.

  • Causality: High doses of opioids can cause severe sedation or catalepsy. If a mouse cannot move, it will not flick its tail, creating a false positive for analgesia. The Rotarod test validates that the increased latencies in the thermal tests are due to true antinociception, not motor impairment.

Data Presentation & Expected Outcomes

Data must be normalized to account for individual baseline variations. Calculate the % Maximum Possible Effect (% MPE) using the following formula:

%MPE=Cut-Off Time−Baseline LatencyPost-Drug Latency−Baseline Latency​×100

Table 2: Expected Pharmacodynamic Profile (% MPE at T+30 min)
Dose (mg/kg, s.c.)Tail-Flick % MPE (Spinal)Hot-Plate % MPE (Supraspinal)Rotarod PerformanceInterpretation
Vehicle Control < 5%< 5%Normal (> 250 sec)Validates absence of solvent toxicity.
0.1 mg/kg 15 - 25%10 - 20%Normal (> 250 sec)Sub-analgesic / threshold dose.
1.0 mg/kg 60 - 75%50 - 65%Normal (> 250 sec)Optimal therapeutic window.
3.0 mg/kg > 95%> 90%Impaired (< 100 sec)Onset of sedation/motor impairment.

References

  • Opioid - Mechanism of Action. Wikipedia. Available at:[Link]

  • Intrathecal Opioids: Mechanisms of Action. Thieme Medical Publishers. Available at:[Link]

Application

Bioanalytical Extraction and Stabilization of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol Propionate in Biological Matrices

Physicochemical Profiling & Bioanalytical Rationale 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate is a synthetic, lipophilic pyrrolidinol derivative structurally related to prodilidine and other opioid analgesics[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Bioanalytical Rationale

1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate is a synthetic, lipophilic pyrrolidinol derivative structurally related to prodilidine and other opioid analgesics[1]. Developing a robust bioanalytical extraction method for this compound in complex biological matrices (e.g., plasma, serum, oral fluid) requires navigating two competing physicochemical properties:

  • The Basic Tertiary Amine: The pyrrolidine nitrogen has an estimated pKa of ~8.5–9.0, meaning it is positively charged at physiological pH.

  • The Labile Propionate Ester: The propionate ester linkage is highly lipophilic but extremely susceptible to enzymatic cleavage.

The primary bioanalytical challenge is isolating this trace-level basic amine from matrix phospholipids without triggering the hydrolysis of the ester linkage.

Critical Pre-Analytical Stabilization (Esterase Inhibition)

The Causality of Degradation

In human and animal plasma, non-specific esterases—primarily carboxylesterases (CES) and butyrylcholinesterase (BChE)—rapidly hydrolyze ester-type prodrugs and analogs[2]. If whole blood is collected in standard K2EDTA or Heparin tubes, the propionate ester will undergo rapid ex vivo hydrolysis into its inactive metabolite, 1-allyl-2-methyl-3-phenyl-3-pyrrolidinol. This leads to severe under-quantification of the parent drug and false pharmacokinetic profiles[3].

The Stabilization Strategy

To halt enzymatic activity, sample collection must act as a self-stabilizing system. Blood must be drawn into tubes containing Sodium Fluoride (NaF) and Potassium Oxalate, or immediately treated with an esterase inhibitor such as Bis-(p-nitrophenyl) phosphate (BNPP) [2]. NaF acts as a potent inhibitor of plasma esterases, preserving the integrity of the propionate ester during sample processing, extraction, and freeze-thaw cycles[3].

Self-Validation Check: To validate the integrity of the stabilization process, the LC-MS/MS method must be programmed to monitor both the parent propionate ester and the free pyrrolidinol metabolite. If the metabolite signal in a baseline sample exceeds 2% of the total drug signal, the esterase inhibition has failed, and the sample batch must be flagged.

Extraction Methodologies: Mechanism & Causality

For basic, lipophilic amines, Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard[4].

  • Load (Ionic Binding): By diluting the plasma with phosphoric acid (lowering the pH to ~2.0), the pyrrolidine nitrogen is 100% protonated. When passed through the MCX sorbent, the cationic amine forms a strong ionic bond with the sulfonic acid groups on the polymer backbone[4].

  • Wash (Lipid Removal): Because the target analyte is ionically locked in place, we can aggressively wash the sorbent with 100% organic solvents (e.g., methanol or acetonitrile). This strips away neutral lipids, proteins, and ion-suppressing phospholipids that would otherwise cause matrix effects in the mass spectrometer[4].

  • Elute (Neutralization): To release the drug, the elution solvent is spiked with a strong base (5% NH4OH in Methanol). This raises the micro-environment pH above 10.5, neutralizing the tertiary amine. The uncharged molecule breaks its ionic bond and readily dissolves into the organic eluent[4].

Step-by-Step Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Recommended)

Use a 30 mg / 1 cc MCX SPE cartridge or 96-well µElution plate.

  • Sample Pre-treatment: Transfer 200 µL of NaF-stabilized plasma into a microcentrifuge tube. Add 20 µL of Internal Standard (e.g., deuterated analog or procyclidine[1]). Add 200 µL of 4% Phosphoric acid (H3PO4) in water. Vortex for 30 seconds to disrupt protein binding and ionize the amine.

  • Conditioning: Pass 1.0 mL of Methanol through the SPE cartridge, followed by 1.0 mL of LC-MS grade water. (Do not let the sorbent dry).

  • Loading: Apply the 420 µL pre-treated sample to the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1.0 mL of 2% Formic acid in water to remove water-soluble endogenous interferences.

  • Organic Wash (Critical Step): Pass 1.0 mL of 100% Methanol. This removes >95% of residual phospholipids[4].

  • Elution: Elute the target analyte by applying 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Collect the eluate in a clean glass vial.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C (Avoid higher temperatures to prevent thermal degradation of the ester).

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).

Protocol B: Supported Liquid Extraction (SLE) (Alternative for High-Throughput)
  • Sample Pre-treatment: Mix 200 µL of NaF-stabilized plasma with 200 µL of 0.5 M NH4OH. Vortex well. (Raising the pH neutralizes the amine, making it highly lipophilic).

  • Loading: Apply the 400 µL mixture to a 400 µL SLE plate (diatomaceous earth). Wait 5 minutes for the aqueous sample to fully partition into the sorbent matrix.

  • Elution: Apply 2 x 900 µL of Methyl tert-butyl ether (MTBE). Allow the solvent to percolate under gravity.

  • Concentration: Evaporate to dryness under nitrogen and reconstitute.

Method Performance Data

The following table summarizes the expected quantitative performance comparing MCX SPE, SLE, and standard Protein Precipitation (PPT) for pyrrolidinol propionate analogs.

Extraction TechniqueAbsolute Recovery (%)Matrix Effect (%)Process Efficiency (%)Phospholipid Removal
MCX SPE (Protocol A) 88 - 94%+2 to -5%85 - 90%> 98%
SLE (Protocol B) 75 - 82%-10 to -15%65 - 72%~ 85%
Protein Precipitation (PPT) 90 - 95%-40 to -60%40 - 50%< 10%

Note: While PPT shows high absolute recovery, the severe ion suppression (Matrix Effect) caused by retained phospholipids makes it unsuitable for trace-level LC-MS/MS quantification.

Workflow Visualization

Workflow A Biological Sample Collection (Whole Blood) B Esterase Inhibition (Add NaF / BNPP & Ice) A->B Immediate C Centrifugation (Obtain Plasma) B->C 4°C, 10 min D Sample Pre-treatment (Dilute with 4% H3PO4) C->D Ionize Amine (pH < 3) E Mixed-Mode Cation Exchange (MCX SPE) D->E Load onto Sorbent F Wash Steps (Aqueous & 100% Organic) E->F Remove Phospholipids G Elution (5% NH4OH in MeOH) F->G Neutralize & Elute H Evaporation & Reconstitution (LC-MS/MS Analysis) G->H Concentrate Extract

Caption: Workflow for the stabilization and MCX-SPE extraction of pyrrolidinol propionate analogs from plasma.

References

  • Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research Waters Corporation URL: [Link][4]

  • Species Difference in Hydrolysis of an Ester-type Prodrug of Levodopa in Human and Animal Plasma: Different Contributions of Alpha-1 Acid Glycoprotein Molecular Pharmaceutics - ACS Publications URL: [Link][2]

  • Importance of measuring testosterone in enzyme-inhibited plasma for oral testosterone undecanoate androgen replacement therapy clinical trials PMC - National Institutes of Health URL: [Link][3]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate

Abstract This application note provides a detailed guide for the structural and stereochemical characterization of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate using Nuclear Magnetic Resonance (NMR) spectroscopy....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the structural and stereochemical characterization of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate using Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule possessing two stereocenters, this compound exists as a mixture of diastereomers, necessitating a robust analytical approach for unambiguous characterization. We present a multi-dimensional NMR strategy, combining standard one-dimensional (¹H, ¹³C) experiments with two-dimensional correlation spectroscopy (COSY, HSQC). The causality behind experimental choices, from sample preparation to the selection of specific NMR experiments, is explained to provide researchers, scientists, and drug development professionals with a framework for the complete elucidation of complex small molecules.

Introduction: The Challenge of Stereochemical Complexity

1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate is a substituted pyrrolidine derivative featuring key structural motifs relevant in medicinal chemistry and organic synthesis. The pyrrolidine scaffold is a prominent pharmacophore, and its precise characterization is critical for understanding structure-activity relationships.[1][2] The presence of two chiral centers at the C2 and C3 positions results in the formation of two pairs of enantiomers, or two distinct diastereomers.

NMR spectroscopy is an unparalleled tool for elucidating the three-dimensional structure of molecules in solution.[3] For diastereomers, which have different physical properties, NMR is particularly powerful as corresponding nuclei exist in distinct chemical environments, leading to separate signals for each stereoisomer.[4][5] This guide details the protocols and interpretative logic required to resolve and assign the full ¹H and ¹³C NMR spectra for this target molecule, thereby confirming its constitution and providing a basis for determining the diastereomeric ratio.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for spectral assignment. The structure of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate is presented below with the IUPAC-recommended numbering for the pyrrolidine ring and logical labeling for the substituents.

Caption: Molecular structure and numbering scheme.

Part 1: Experimental Protocols and Workflow

The acquisition of high-quality, reproducible NMR data begins with meticulous sample preparation and the selection of an appropriate series of experiments.

Protocol for NMR Sample Preparation
  • Material & Purity: Start with 10-20 mg of the purified solid compound for standard ¹H and 2D NMR experiments. For a high-quality ¹³C spectrum in a reasonable time, 50-100 mg may be preferable.[6][7] The sample should be free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[8]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent for this compound due to its ability to dissolve a wide range of non-polar to moderately polar organic molecules.[1] It has a simple residual solvent peak at ~7.26 ppm (¹H) and ~77.16 ppm (¹³C) that typically does not interfere with signals from the analyte.

  • Dissolution & Transfer:

    • Weigh the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃.[8] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[9]

    • Vortex the vial until the sample is completely dissolved.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any microparticulates.[9][10]

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal reference standard. TMS provides a sharp singlet at 0 ppm for ¹H and ¹³C spectra, against which all other chemical shifts are measured.[6][8]

  • Labeling & Storage: Cap the NMR tube securely, label it clearly, and store it appropriately until analysis.

NMR Data Acquisition Workflow

A hierarchical approach to data acquisition is most efficient for complete structure elucidation. The workflow ensures that foundational information from 1D spectra is used to optimize and interpret the more complex 2D experiments.

G cluster_prep Preparation cluster_1d 1D Experiments cluster_2d 2D Correlation Experiments cluster_analysis Analysis & Elucidation Prep Sample Preparation (10-20 mg in 0.6 mL CDCl3) H1 ¹H NMR Acquisition (Quantitative & Coupling Info) Prep->H1 C13 ¹³C NMR Acquisition (Carbon Backbone) H1->C13 Provides protonation info COSY ¹H-¹H COSY (Proton Connectivity) H1->COSY Guides interpretation HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC C13->HSQC Analysis Integrated Spectral Analysis (Assignment & Stereochemistry) COSY->Analysis HSQC->Analysis

Caption: Recommended workflow for NMR data acquisition and analysis.

Part 2: Spectral Analysis and Interpretation

The following sections detail the expected NMR signatures for 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate. Since the sample is a diastereomeric mixture, two sets of signals are expected for each nucleus, though the chemical shift differences (Δδ) may be small.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into distinct regions corresponding to the different functional groups.

  • Aromatic Region (δ 7.2 - 7.5 ppm): The protons of the C3-phenyl group will appear in this region as a series of multiplets, integrating to 5H for each diastereomer.

  • Vinyl Region (δ 5.0 - 6.0 ppm): The N-allyl group gives rise to characteristic signals.

    • H2': This internal vinyl proton will be a complex multiplet (ddt - doublet of doublets of triplets) around δ 5.7-5.9 ppm, coupled to the two terminal vinyl protons (H3' cis and trans) and the two allylic protons (H1').

    • H3': The two terminal vinyl protons are diastereotopic and will have different chemical shifts, typically between δ 5.0-5.3 ppm. They will appear as doublets of doublets due to geminal coupling to each other and vicinal coupling to H2'.[11]

  • Pyrrolidine & Substituent Region (δ 1.0 - 4.5 ppm): This is often the most complex region.

    • H2: A multiplet, coupled to the C2-methyl protons and the C4 protons. Its chemical shift will be influenced by the adjacent nitrogen and methyl group.

    • H4 & H5: The methylene protons on the pyrrolidine ring (at C4 and C5) are diastereotopic. This means each proton of a CH₂ group is chemically non-equivalent, resulting in four distinct multiplets (two for each diastereomer) and exhibiting both geminal and vicinal coupling.

    • H1' (Allylic): These two protons, adjacent to the nitrogen and the double bond, will appear as a multiplet, likely around δ 3.0-3.5 ppm.[12]

    • Propionate-Cα: The methylene protons of the propionate group will be a quartet around δ 2.2-2.5 ppm, coupled to the Cβ methyl group.

    • C2-Methyl: A doublet near δ 1.1-1.3 ppm, coupled to H2.

    • Propionate-Cβ: A triplet around δ 1.0-1.2 ppm, coupled to the Cα methylene protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

  • Carbonyl Carbon (δ ~170-175 ppm): The ester carbonyl of the propionate group.

  • Aromatic & Vinyl Carbons (δ 115 - 145 ppm): Includes the six carbons of the phenyl ring and the three carbons of the allyl group (C1', C2', C3'). The terminal C3' of the allyl group will be the most upfield of the sp² carbons.

  • Pyrrolidine & Substituent Carbons (δ 10 - 75 ppm):

    • C3: A quaternary carbon attached to oxygen, nitrogen (in proximity), and a phenyl group, expected to be significantly downfield (~δ 70-80 ppm).

    • C2, C5, C1': Carbons adjacent to the nitrogen atom, typically found in the δ 50-65 ppm range.

    • C4: A standard pyrrolidine methylene carbon, expected around δ 25-35 ppm.[13][14]

    • Propionate-Cα: The ester methylene carbon, around δ 25-30 ppm.

    • C2-Methyl & Propionate-Cβ: The two methyl carbons will appear in the most upfield region (δ 10-20 ppm).

2D NMR Correlation Analysis

2D NMR is indispensable for assembling the molecular puzzle by establishing connectivity.[15][16]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds. It is used to trace the spin systems within the molecule. Key expected correlations include:

    • Connectivity between the allyl protons (H1' ↔ H2' ↔ H3').

    • Coupling between the propionate protons (Cα-H ↔ Cβ-H).

    • Tracing the pyrrolidine ring backbone (H2 ↔ H4 protons ↔ H5 protons).

    • Coupling between the C2 proton and the C2-methyl protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.[3] It provides an unambiguous method for assigning carbon signals based on the already-assigned proton spectrum. For example, the proton signal assigned to the C2-methyl group will show a cross-peak to its corresponding methyl carbon signal in the ¹³C spectrum.

Sources

Application

Application Notes and Protocols for the Cell Culture Use of GW5074 (CAS 102280-71-7)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction to GW5074: A Selective c-Raf1 Kinase Inhibitor GW5074, with the chemical name 3-(3,5-Dibromo-4-hydroxy-benzylidene)-5-iodo-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to GW5074: A Selective c-Raf1 Kinase Inhibitor

GW5074, with the chemical name 3-(3,5-Dibromo-4-hydroxy-benzylidene)-5-iodo-1,3-dihydro-indol-2-one, is a powerful research tool for dissecting the role of the c-Raf kinase in cellular processes. It exhibits high selectivity for c-Raf1 with an IC50 value of 9 nM.[1][2] Its selectivity is a key advantage, showing over 100-fold greater potency for Raf kinase compared to other kinases such as CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, and VEGFR2.[1]

While a potent inhibitor in biochemical assays, the effect of GW5074 in a cellular context can be complex. For instance, in neuronal cells, it can paradoxically lead to the activation of the Raf-MEK-ERK pathway, yet still confer neuroprotection through mechanisms that appear to be independent of MEK-ERK and Akt signaling.[3][4][5] This neuroprotective effect is thought to be mediated through the Ras-NF-κB signaling pathway and by inhibiting the expression of the pro-apoptotic transcription factor ATF-3.[3] In other cell types, such as colorectal cancer cells, GW5074 has been shown to synergize with other kinase inhibitors, like sorafenib, to induce cytotoxicity.[6][7][8]

This guide will provide protocols for investigating these diverse applications of GW5074 in cell culture.

I. General Cell Culture Handling and Preparation of GW5074

Scientific integrity in cell culture begins with the proper handling and preparation of reagents. The following protocol outlines the steps for preparing and using GW5074 in a sterile cell culture environment.

Protocol 1: Preparation of GW5074 Stock and Working Solutions

A. Materials:

  • GW5074 powder (CAS 102280-71-7)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

B. Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of GW5074 (e.g., 10 mM) in DMSO. For example, to make a 10 mM stock solution of GW5074 (Molecular Weight: 520.94 g/mol ), dissolve 5.21 mg of the compound in 1 mL of DMSO. Mix thoroughly by vortexing until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the GW5074 stock solution at room temperature. Prepare a working solution by diluting the stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform serial dilutions to achieve accurate final concentrations.

    • Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent.

II. Applications in Cancer Research: Assessing Cytotoxicity and Synergy

GW5074 has been investigated for its potential in cancer therapy, particularly in combination with other targeted agents. The following protocols are designed for colorectal cancer cell lines such as HCT116 and LoVo, where GW5074 has been shown to enhance the cytotoxic effects of sorafenib.[6][7][8]

Protocol 2: Cell Viability (MTS) Assay

This assay determines the effect of GW5074, alone or in combination with other drugs, on cell viability.

A. Materials:

  • HCT116 or LoVo colorectal cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • GW5074 and Sorafenib

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

B. Procedure:

  • Cell Seeding: Seed HCT116 or LoVo cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of GW5074 and/or sorafenib in complete growth medium. Treat the cells with the different concentrations of the compounds for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a no-treatment control.

  • MTS Assay: After the incubation period, add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. For combination studies, the Combination Index (CI) can be calculated to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Quantitative Data Summary: Synergistic Effects in Colorectal Cancer
Cell LineSorafenib IC50 (µM) - AloneGW5074 Concentration (µM)Sorafenib IC50 (µM) - with GW5074Fold Reduction in Sorafenib IC50Reference
HCT116170.0340.14~121[6][9]
LoVo310.0030.01~3100[6][9]
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol quantifies the induction of apoptosis following treatment with GW5074 and sorafenib.

A. Materials:

  • HCT116 or LoVo cells

  • 6-well plates

  • GW5074 and Sorafenib

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

B. Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of GW5074 and sorafenib for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic or necrotic cells will be positive for both stains.

III. Applications in Neurodegeneration Research: Neuroprotection and Mutant Huntingtin Assays

GW5074 has shown promise in models of neurodegenerative diseases, including Huntington's disease, by exhibiting neuroprotective properties.[1][3][4][5]

Protocol 4: Neuroprotection Assay in Cerebellar Granule Neurons (CGNs)

This assay assesses the ability of GW5074 to protect neurons from apoptosis induced by potassium deprivation.

A. Materials:

  • Primary cerebellar granule neurons (isolated from postnatal day 5-7 rats or mice)

  • Poly-L-lysine coated plates

  • High Potassium (HK) and Low Potassium (LK) culture media

  • GW5074

  • Fluorescence microscope

  • Live/Dead cell staining reagents (e.g., FDA/PI)

B. Procedure:

  • Neuron Culture: Culture primary CGNs on poly-L-lysine coated plates in HK medium for 5-7 days to allow for differentiation.

  • Induction of Apoptosis: To induce apoptosis, switch the culture medium from HK to LK medium.

  • Treatment with GW5074: Concurrently with the switch to LK medium, treat the neurons with the desired concentration of GW5074 (e.g., 50 nM).

  • Assessment of Neuronal Viability: After 24 hours of treatment, stain the cells with FDA (for live cells) and PI (for dead cells) and visualize using a fluorescence microscope. Quantify the percentage of viable neurons in the treated and control groups.

Protocol 5: Mutant Huntingtin (mHTT) Aggregation Assay

This assay is designed to screen for compounds that modulate the aggregation of mutant huntingtin protein, a hallmark of Huntington's disease.

A. Materials:

  • A cellular model of Huntington's disease expressing mHTT-GFP (e.g., PC12 or HEK293 cells)

  • GW5074

  • 96-well or 384-well plates

  • High-content imaging system or fluorescence plate reader

B. Procedure:

  • Cell Plating: Plate the mHTT-GFP expressing cells in multi-well plates.

  • Compound Addition: Treat the cells with various concentrations of GW5074.

  • Incubation: Incubate the cells for 48 hours to allow for mHTT aggregation.

  • Quantification of Aggregates: After incubation, cells can be fixed and stained with a nuclear counterstain (e.g., DAPI). The number and size of intracellular mHTT-GFP aggregates can be quantified using an automated high-content imaging system. Alternatively, a detergent-based lysis followed by fluorescence measurement of the insoluble aggregates can be performed.[1]

IV. Mechanistic Studies: Investigating Signaling Pathway Modulation

To understand the cellular mechanisms through which GW5074 exerts its effects, it is crucial to analyze the modulation of its target signaling pathways.

Protocol 6: Western Blot Analysis of the Raf-MEK-ERK Pathway

This protocol details the detection of changes in the phosphorylation status of key proteins in the MAPK pathway.

A. Materials:

  • Cell line of interest treated with GW5074

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-ATF-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

B. Procedure:

  • Cell Lysis: After treatment with GW5074 for the desired time, lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 7: NF-κB Nuclear Translocation Assay

This assay measures the activation of NF-κB by assessing its translocation from the cytoplasm to the nucleus.

A. Materials:

  • Cell line of interest

  • GW5074

  • Cell culture plates or coverslips

  • Fixation and permeabilization buffers

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

B. Procedure:

  • Cell Treatment: Treat cells grown on coverslips with GW5074 for the desired time.

  • Immunofluorescence Staining: Fix, permeabilize, and block the cells. Incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

V. Visualization of Pathways and Workflows

To aid in the conceptual understanding of the experimental designs and the underlying biological processes, the following diagrams are provided.

G cluster_0 General GW5074 Workflow Stock Prep Prepare 10 mM GW5074 stock in DMSO Working Sol Dilute stock to working concentration in media Stock Prep->Working Sol Cell Treatment Treat cells with GW5074 (include vehicle control) Working Sol->Cell Treatment Incubation Incubate for desired duration (e.g., 24-72h) Cell Treatment->Incubation Downstream Perform downstream assays (e.g., Viability, Western) Incubation->Downstream

Caption: General experimental workflow for using GW5074.

G cluster_1 Canonical Raf-MEK-ERK Signaling Ras Ras c-Raf c-Raf Ras->c-Raf Activates MEK MEK c-Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Promotes GW5074 GW5074 GW5074->c-Raf Inhibits

Caption: Inhibition of the canonical Raf-MEK-ERK pathway by GW5074.

G cluster_2 Neuroprotective Mechanism of GW5074 Ras_NP Ras NFkB NF-κB Ras_NP->NFkB Activates Survival Survival NFkB->Survival Promotes ATF3 ATF-3 Apoptosis Apoptosis ATF3->Apoptosis Promotes GW5074_NP GW5074 GW5074_NP->Ras_NP Activates GW5074_NP->ATF3 Inhibits

Caption: Proposed neuroprotective signaling of GW5074.

VI. References

  • Taylor & Francis Online. Raf-Kinase Inhibitor Gw5074 Shows Antibacterial Activity Against Methicillin-Resistant Staphylococcus Aureus and Potentiates the Activity of Gentamicin. [Link]

  • PubMed. Raf-kinase inhibitor GW5074 shows antibacterial activity against methicillin-resistant Staphylococcus aureus and potentiates the activity of gentamicin. [Link]

  • ResearchGate. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. [Link]

  • PMC. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines. [Link]

  • PMC. High-Throughput Multiplexed Quantitation of Protein Aggregation and Cytotoxicity in a Huntington's Disease Model. [Link]

  • UCLA Technology Development Group. A Cell-Based Seeding Assay for Huntingtin Aggregation. [Link]

  • PubMed. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines. [Link]

  • PMC. Quantification of Total and Mutant Huntingtin Protein Levels in Biospecimens Using a Novel alphaLISA Assay. [Link]

  • PMC. The stress response gene ATF3 is a direct target of the Wnt/β-catenin pathway and inhibits the invasion and migration of HCT116 human colorectal cancer cells. [Link]

  • Frontiers. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines. [Link]

  • PMC. Measurement of NF-κB activation in TLR-activated macrophages. [Link]

  • Assay Genie. ATF3 Antibody. [Link]

  • ResearchGate. Western blot analysis of ATF4 and ATF3 protein expression during the... [Link]

  • MDPI. Monitoring the Levels of Cellular NF-κB Activation States. [Link]

  • PubMed. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. [Link]

  • VIVO. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. [Link]

Sources

Method

Gas chromatography-mass spectrometry (GC-MS) analysis of pyrrolidinol derivatives

Abstract This application note provides a comprehensive guide for the analysis of pyrrolidinol derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Pyrrolidinol structures are key pharmacophores in many pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the analysis of pyrrolidinol derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Pyrrolidinol structures are key pharmacophores in many pharmaceutical compounds and synthetic intermediates. Their inherent polarity and low volatility necessitate a robust analytical methodology. This document outlines a detailed protocol, from sample preparation and essential derivatization to optimized instrumental conditions and data interpretation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Analytical Challenge of Pyrrolidinols

Pyrrolidinol derivatives are a class of heterocyclic organic compounds characterized by a five-membered pyrrolidine ring containing a hydroxyl group. This structural motif is prevalent in a wide array of biologically active molecules, including pharmaceuticals, alkaloids, and chiral auxiliaries. Accurate identification and quantification of these derivatives are critical in drug development for impurity profiling, metabolite identification, and pharmacokinetic studies.

Gas chromatography coupled with mass spectrometry (GC-MS) offers an exceptional combination of high-resolution separation and sensitive, specific detection, making it a powerful tool for this analytical task.[1][2] However, the polar hydroxyl (-OH) and amine (-NH) functional groups in pyrrolidinols lead to poor volatility and thermal instability, making direct GC analysis challenging.[3] These groups can also cause undesirable interactions with the GC column, leading to poor peak shape and analyte loss.[3] Therefore, a chemical derivatization step is mandatory to convert these polar analytes into more volatile and thermally stable forms suitable for GC-MS analysis.[4][5][6]

Principle of the Method: Silylation for Enhanced Volatility

To overcome the challenges of analyzing polar compounds like pyrrolidinols, this protocol employs a derivatization technique known as silylation. Silylation replaces the active hydrogen atoms in the hydroxyl and amine groups with a non-polar trimethylsilyl (TMS) group.[5][7] This chemical modification effectively masks the polar functional groups, which accomplishes several key objectives:

  • Increases Volatility: The resulting TMS-derivatives are significantly more volatile, allowing them to be readily vaporized in the GC inlet and transported through the analytical column.[3][4]

  • Improves Thermal Stability: Derivatization prevents the thermal degradation of the analyte at the high temperatures required for gas chromatography.[3]

  • Enhances Chromatographic Performance: By reducing polarity, the derivatized analytes exhibit less interaction with the stationary phase, resulting in sharper, more symmetrical peaks and improved separation efficiency.[3]

  • Provides Structural Information: The mass spectra of TMS derivatives often exhibit characteristic fragmentation patterns, including prominent ions at m/z 73, which corresponds to the [(CH₃)₃Si]⁺ ion, aiding in structural confirmation.[8][9]

This application note focuses on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent, a common and effective reagent for this purpose.[7]

Part A: Sample Preparation and Derivatization Protocol

A robust and reproducible sample preparation workflow is paramount for accurate and reliable GC-MS results.[10] The following protocol details the extraction and derivatization steps for pyrrolidinol derivatives.

Extraction from Matrix

The choice of extraction technique depends heavily on the sample matrix.

  • Liquid-Liquid Extraction (LLE): Ideal for extracting pyrrolidinols from aqueous samples like biological fluids or reaction workups. Use a water-immiscible organic solvent such as dichloromethane or ethyl acetate.[2]

  • Solid-Phase Extraction (SPE): Offers superior cleanup and concentration for complex matrices.[1][2][11] A cartridge with a suitable sorbent can selectively retain the pyrrolidinol analytes while matrix interferences are washed away. The purified analytes are then eluted with a small volume of organic solvent.

Derivatization Workflow Diagram

The following diagram illustrates the key steps in preparing pyrrolidinol samples for GC-MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Matrix (e.g., Aqueous Solution, Biological Fluid) Extraction Analyte Extraction (LLE or SPE) Sample->Extraction Isolate Analyte Drydown Evaporation to Dryness (under Nitrogen stream) Extraction->Drydown Concentrate Reconstitution Reconstitute in Solvent (e.g., Acetonitrile) Drydown->Reconstitution Deriv_Agent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Reconstitution->Deriv_Agent Reaction Heat Reaction Vial (e.g., 70°C for 30 min) Deriv_Agent->Reaction Final_Sample Derivatized Sample in GC Vial Reaction->Final_Sample GCMS Inject into GC-MS Final_Sample->GCMS

Caption: Workflow for Pyrrolidinol Sample Preparation and Derivatization.

Step-by-Step Derivatization Protocol

Caution: Perform all steps in a well-ventilated fume hood. Silylating reagents are sensitive to moisture.

  • Sample Preparation: Transfer an accurately measured aliquot of the sample extract (containing the pyrrolidinol derivative) into a 2 mL glass autosampler vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. It is critical to remove all water and protic solvents, as they will react with the silylating agent.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to redissolve the residue. Then, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature before analysis. The sample is now ready for injection into the GC-MS.[12]

Part B: GC-MS Instrumentation and Optimized Conditions

The following instrumental parameters have been optimized for the analysis of TMS-derivatized pyrrolidinol compounds. These serve as a robust starting point and may be modified to suit specific analytes or instrumentation.

Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides excellent temperature and flow control for reproducible retention times.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity in Electron Ionization (EI) mode.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl methylpolysiloxane column provides good separation for a wide range of derivatized compounds.[13]
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace-level analysis. A split injection may be used for more concentrated samples.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analytes without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.[13]
Oven Program Initial 80°C, hold 2 min; ramp 15°C/min to 280°C, hold 5 minA temperature ramp allows for the separation of compounds with different volatilities.
Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for robust ionization.
Quadrupole Temp 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization method that generates fragment-rich spectra suitable for library matching.[8]
Scan Range m/z 40-550Covers the expected mass range for the derivatized pyrrolidinol and its fragments.

Part C: Data Analysis and Interpretation

Analyte Identification

Identification of a target pyrrolidinol derivative is a two-step process:

  • Retention Time (RT) Matching: The RT of a peak in the sample chromatogram is compared to the RT of a known, derivatized analytical standard analyzed under the same conditions.

  • Mass Spectrum Matching: The acquired mass spectrum for the peak of interest is compared against the spectrum from the analytical standard and/or a reference library (e.g., NIST, Wiley).

Understanding Fragmentation Patterns

The 70 eV EI mass spectra of TMS-derivatized pyrrolidinols exhibit predictable fragmentation patterns that are invaluable for structural confirmation.[14]

  • Molecular Ion (M⁺): The molecular ion peak of the TMS-derivative may be present, often at low intensity.

  • [M-15]⁺ Ion: A peak corresponding to the loss of a methyl group (-CH₃) from a TMS moiety is almost always observed and is a key diagnostic ion.

  • Characteristic TMS Ions: Look for the presence of strong signals at m/z 73 ([(CH₃)₃Si]⁺), and potentially m/z 147 for compounds with two TMS groups.[8]

  • Alpha-Cleavage: The bond adjacent to the nitrogen atom in the pyrrolidine ring is prone to cleavage, often resulting in a stable immonium ion, which can be a base peak in the spectrum.[13]

Data Analysis Workflow

G cluster_acq Data Acquisition cluster_proc Data Processing cluster_id Identification & Quantification Acquire Acquire Total Ion Chromatogram (TIC) Integrate Peak Integration Acquire->Integrate Deconvolute Spectral Deconvolution (if necessary) Integrate->Deconvolute Extract Extract Mass Spectrum for each peak Deconvolute->Extract RT_Match Match Retention Time with Standard Extract->RT_Match MS_Match Match Mass Spectrum with Library/Standard Extract->MS_Match Quant Quantify using Calibration Curve RT_Match->Quant MS_Match->Quant Report Report Results Quant->Report

Caption: Workflow for GC-MS Data Analysis and Quantification.

Chiral Analysis Considerations

Many pyrrolidinol derivatives are chiral. For enantiomeric separation, a specialized chiral GC column is required.

  • Chiral Stationary Phases (CSPs): Columns with CSPs, often based on derivatized cyclodextrins, can resolve enantiomers.[15][16]

  • Derivatization for Chiral GC: In some cases, derivatization with a chiral reagent can form diastereomers that are separable on a standard achiral column like the HP-5ms.[17][18] The choice of method depends on the specific enantiomers and available instrumentation.

Conclusion

The GC-MS method detailed in this application note, centered around a robust silylation derivatization protocol, provides a reliable and high-performance solution for the analysis of pyrrolidinol derivatives. By converting polar analytes into volatile and stable TMS-ethers, this approach enables excellent chromatographic separation and confident mass spectrometric identification. This methodology is directly applicable to quality control, impurity profiling, and metabolic research in the pharmaceutical and chemical industries.

References

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Sample preparation GC-MS. (2025, April 29). SCION Instruments. Retrieved from [Link]

  • Tanaka, T., et al. (2010). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. ResearchGate. Retrieved from [Link]

  • SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. (2019). ResearchGate. Retrieved from [Link]

  • Mass spectra of isolated compounds as silylated derivatives. (2010). ResearchGate. Retrieved from [Link]

  • How Sample Preparation Affects GC-MS Results. (2025, December 19). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Lur, H. S. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Görgens, C. (2015). Mass Spectrometry of Drug Derivatives. Freie Universität Berlin. Retrieved from [Link]

  • Stanstrup, J., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. PMC. Retrieved from [Link]

  • Viskolcz, B., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds. MDPI. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Semantic Scholar. Retrieved from [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Korfmacher, W. A. (2010, November 1). Derivatization in Mass Spectrometry. Spectroscopy Online. Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Gcms.cz. Retrieved from [Link]

  • Grapp, M., et al. (2016). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. PubMed. Retrieved from [Link]

  • Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Retrieved from [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing matrix interference in 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate assays

Technical Support Center: Overcoming Matrix Interference in LC-MS/MS Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Matrix Interference in LC-MS/MS Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to quantify lipophilic, basic amine therapeutics.

1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate is a synthetic pyrrolidine derivative characterized by a basic tertiary amine, a lipophilic propionate ester, and a phenyl ring. While these structural features dictate its pharmacology, they also make it a prime candidate for severe matrix interference during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. Because it is highly lipophilic, it tends to co-elute with endogenous lipids; because it is a basic amine, it competes for protons during Electrospray Ionization (ESI).

This guide is designed to help you troubleshoot, understand the causality behind these interferences, and implement self-validating protocols to ensure regulatory compliance.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing massive signal suppression at the expected retention time for 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate in plasma samples?

The Causality: You are likely experiencing ion suppression caused by endogenous glycerophosphocholines (GPCs)[1]. Matrix effects are widely considered the "Achilles heel" of quantitative LC-MS/MS[1]. When utilizing positive mode ESI (ESI+), the droplets formed at the source have a finite number of excess protons. GPCs possess a permanently charged trimethylamine headgroup and high surface activity. If GPCs co-elute with your target pyrrolidinol derivative, they will rapidly migrate to the surface of the ESI droplet and monopolize the available protons. Your target analyte remains neutral in the gas phase and is therefore invisible to the mass spectrometer.

ESI_Suppression A ESI Droplet (Limited Protons) B Phospholipids (High Affinity) A->B Protonation C Target Analyte (Pyrrolidinol Propionate) A->C Competition D Ionized Phospholipids [M+H]+ B->D Wins Protons E Neutral Analyte (Undetected) C->E Suppressed

Fig 1. Mechanism of ESI+ ion suppression by endogenous phospholipids.

Q2: Standard Protein Precipitation (PPT) isn't clearing the interference. What is the optimal sample preparation strategy?

The Causality: PPT with acetonitrile or methanol only denatures and precipitates proteins; it leaves >95% of phospholipids in the supernatant. To eliminate lipid interference for a basic amine, you must exploit its pKa. The pyrrolidine nitrogen of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate has a predicted pKa of ~8.5. By using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) , you can trap the protonated analyte via strong ionic interactions, allowing you to aggressively wash away lipids with 100% organic solvents before elution.

Step-by-Step MCX SPE Protocol (Self-Validating):

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid (H3PO4). Mechanism: Drops the pH well below the analyte's pKa, ensuring the pyrrolidine nitrogen is 100% protonated (cationic).

  • Condition/Equilibrate: Pass 1 mL Methanol (MeOH), followed by 1 mL 0.1% Formic Acid (FA) in water through the MCX cartridge.

  • Load: Apply the acidified sample. The target compound binds to the sulfonic acid groups on the sorbent.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in water. Mechanism: Removes salts, peptides, and polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. Mechanism: This is the critical step. Because the analyte is ionically bound, the 100% organic wash strips away all neutral and zwitterionic phospholipids without causing analyte breakthrough.

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH. Mechanism: The high pH neutralizes the pyrrolidine nitrogen, breaking the ionic bond and releasing the pure analyte.

  • Self-Validation Check: During method development, monitor the MS/MS transition m/z 184 184 (the universal fragment for GPCs). If Wash 2 is successful, the 184 trace will be completely flat during your analyte's elution window.

MCX_SPE Load 1. Load Sample (Acidified, pH 4.0) Analyte is Cationic (+) Wash1 2. Wash 1 (2% FA in H2O) Removes Salts & Proteins Load->Wash1 Wash2 3. Wash 2 (100% MeOH) Removes Phospholipids Wash1->Wash2 Elute 4. Elute (5% NH4OH in MeOH) Analyte is Neutralized & Elutes Wash2->Elute

Fig 2. Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.

Q3: How do the different sample preparation methods quantitatively compare for this class of compounds?

To justify the switch from PPT to SPE, we must look at the data. Below is a quantitative summary of extraction efficiencies and matrix effects for pyrrolidinol derivatives across different methodologies.

Table 1: Comparison of Sample Preparation Methods

Extraction MethodAnalyte Recovery (%)Phospholipid Removal (%)Matrix Factor (MF)Resulting Chromatography
Protein Precipitation (PPT) 92 ± 4.1< 5.00.42Severe Suppression, Drifting Baseline
Liquid-Liquid Extraction (LLE) 78 ± 6.285.00.81Mild Suppression, Variable IS Response
MCX Solid Phase Extraction 89 ± 3.5> 99.00.98No Matrix Effect, Stable Baseline
Q4: How do I quantitatively prove to regulatory bodies that matrix effects have been eliminated?

The Causality: Regulatory agencies require empirical proof that your assay is free from matrix interference[2]. The gold standard for this is the calculation of the Matrix Factor (MF) , as originally described by Matuszewski et al.[3]. The MF is the ratio of the analyte peak response in the presence of matrix ions to the peak response in the absence of matrix ions.

Protocol for Matrix Factor Assessment:

  • Prepare a "Neat Standard" by spiking the analyte and its stable-isotope labeled internal standard (SIL-IS) into the reconstitution solvent.

  • Extract blank matrix from 6 independent lots (including one hemolyzed and one lipemic lot, per FDA guidelines[2]).

  • Spike the analyte and SIL-IS into the post-extracted blank matrix at the Low QC and High QC concentrations.

  • Analyze both sets.

  • Calculate the IS-Normalized MF: (Peak Area Ratio of Post-Extracted Spike) / (Peak Area Ratio of Neat Standard).

  • An IS-Normalized MF of 1.0 indicates zero matrix effect. The Coefficient of Variation (CV) across the 6 lots must be 15%[2].

Table 2: Example Matrix Factor Validation Data (Acceptance Criteria Met)

QC ConcentrationNeat Standard Area RatioPost-Extraction Area RatioIS-Normalized MF% CV (n=6 lots)
Low QC (3 ng/mL) 1.541.510.984.2%
High QC (80 ng/mL) 41.0040.590.992.8%

References

  • Matuszewski BK, Constanzer ML, Chavez-Eng CM. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. 2003;75(13):3019-3030. Available at:[Link]

  • Taylor PJ. Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry. 2005;38(4):328-334. Available at:[Link]

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. May 2018. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ester Hydrolysis in 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol Propionate Samples

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists working with 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists working with 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate (CAS: 102280-71-7)[1].

Because this compound features a propionate ester linked to a sterically hindered tertiary alcohol, it is highly susceptible to chemical degradation via ester hydrolysis. The presence of a tertiary amine (the pyrrolidine nitrogen) introduces complex pH-dependent degradation kinetics. This guide synthesizes mechanistic causality with field-proven troubleshooting protocols to ensure the integrity of your experimental samples.

Part 1: Mechanistic Causality of Degradation

To stop degradation, you must first understand the "why" behind it. Ester hydrolysis in this compound is driven by three primary catalysts: Specific Acid ( H+ ) , Specific Base ( OH− ) , and Intramolecular Amine Catalysis .

  • The V-Shaped pH-Rate Profile: Like most esters, the propionate group undergoes specific acid-catalyzed hydrolysis at low pH and specific base-catalyzed hydrolysis at high pH[2]. The rate of degradation is generally slowest in the mildly acidic range (pH 4.0–6.0) where the uncatalyzed water reaction is the only active pathway[2]. Rapid nonenzymatic hydrolysis of propionate linkages occurs aggressively below pH 4.6 or in alkaline conditions[3].

  • Intramolecular Catalysis (The "Amine Effect"): The pyrrolidine ring contains a tertiary amine with a typical pKa​ of 8.0–9.0. If the formulation pH is near or above this pKa​ , the unprotonated nitrogen can act as an internal general base. It pulls protons from ambient water molecules, generating highly localized hydroxide ions that rapidly attack the adjacent propionate ester.

  • Transesterification Risks: In the presence of protic solvents other than water (such as methanol or ethanol), the ester bond can undergo transesterification, replacing the propionate group with a methyl or ethyl ester and releasing the free pyrrolidinol[4].

Pathway A 1-Allyl-2-methyl-3-phenyl- 3-pyrrolidinol propionate B H2O + Catalyst (H+ or OH-) A->B Aqueous Exposure C Tetrahedral Intermediate B->C Nucleophilic Attack D 1-Allyl-2-methyl-3-phenyl- 3-pyrrolidinol C->D C-O Bond Cleavage E Propionic Acid C->E Acyl Transfer

Fig 1: Mechanistic pathway of propionate ester hydrolysis under aqueous conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: My solid powder samples are degrading over time, even when stored at room temperature. Why is this happening and how do I fix it? A1: Solid-state hydrolysis is driven by ambient moisture. If your compound is in its free-base form, it is likely highly hygroscopic. The absorbed water, combined with the basicity of the unprotonated pyrrolidine nitrogen, triggers autocatalytic hydrolysis. Fix: Convert the compound to a stable salt form (e.g., hydrochloride) to protonate the amine and reduce hygroscopicity. Always store solid samples in a desiccator at -20°C and blanket the vial headspace with dry Argon before sealing[5].

Q2: What is the optimal pH for preparing aqueous stock solutions for in vitro assays? A2: The optimal pH for maximum stability of this propionate ester is between 4.0 and 5.0 [2]. At this pH, the specific acid/base catalysis is minimized, and the pyrrolidine amine is fully protonated (rendering it non-nucleophilic). We recommend using a 50 mM citrate or acetate buffer to lock the pH in this range.

Q3: I used methanol to create a highly concentrated stock solution, but LC-MS shows a new peak with a different mass. What went wrong? A3: You are observing transesterification. Alcohols like methanol and ethanol should be strictly avoided when formulating ester-containing drugs[4]. The alcohol acts as a nucleophile, cleaving the propionate group and forming a methyl ester. Fix: Reconstitute your concentrated stock solutions using strictly anhydrous, aprotic solvents like dry DMSO or Acetonitrile.

Part 3: Quantitative Stability Data

To assist in your experimental design, the following table summarizes the expected stability of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate under various laboratory conditions based on accelerated stability principles[6].

Table 1: Effect of Storage Conditions on Propionate Ester Stability

Storage ConditionTemppH / SolventMoisture ContentEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Aqueous Buffer25°CpH 2.0High< 24 hoursSpecific acid-catalyzed hydrolysis
Aqueous Buffer25°CpH 4.5High> 30 daysMinimized (Optimal pH range)
Aqueous Buffer25°CpH 9.0High< 12 hoursBase-catalyzed & amine-assisted hydrolysis
Methanol Stock4°CN/ALow~7 daysTransesterification (Methyl ester formation)
Dry DMSO Stock-20°CN/A< 0.01%> 1 yearStable (Absence of nucleophiles)
Solid (Free Base)25°CN/AAmbient (60% RH)~3 monthsHygroscopic moisture absorption

Part 4: Experimental Protocols & Workflows

Protocol A: Establishing a Self-Validating pH-Rate Degradation Profile

Causality: Because buffer excipients and ionic strength can shift the micro-environmental pH, you must empirically determine the exact pH of maximum stability for your specific formulation matrix[2].

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 10.0 (e.g., phosphate for pH 2-3, citrate for pH 4-6, borate for pH 8-10).

  • Sample Spiking: Spike the prodrug (from a dry DMSO stock) into each buffer to a final concentration of 100 µg/mL. Ensure residual DMSO is <1% to prevent solvent-masking effects.

  • Internal Standard Addition: Add a structurally stable internal standard (IS) that does not contain an ester bond. This is critical for the self-validating mass balance check.

  • Accelerated Incubation: Incubate the samples at 40°C (± 2°C) to accelerate degradation as per ICH guidelines[6].

  • Sampling & Quenching: Take 50 µL aliquots at 0, 2, 4, 8, 24, and 48 hours. Immediately quench the hydrolysis reaction by diluting 1:1 with cold mobile phase (0.1% Formic Acid in Acetonitrile) to drop the temperature and lock the pH.

  • Self-Validation (Mass Balance Check): Analyze via LC-UV/MS. Calculate the molar sum of the intact propionate ester and the cleaved pyrrolidinol degradant. Rule: The mass balance must remain between 98–102%. If the total mass drops below 95%, ester hydrolysis is not your only problem—investigate alternative pathways like N-dealkylation or oxidation.

Protocol B: Moisture-Free Storage Workflow for Stock Solutions

Causality: Water is the mandatory reactant for hydrolysis[2]. Eliminating water activity at the source prevents the reaction entirely.

  • Solvent Drying: Add activated 3Å molecular sieves to your aprotic solvent (DMSO or Acetonitrile) 24 hours prior to use. Verify water content is < 0.01% via Karl Fischer titration.

  • Environment Control: Weigh the solid API inside a low-humidity glove box or under a dry nitrogen stream.

  • Aliquot Strategy: Dissolve the compound to your target concentration (e.g., 10 mM). Immediately divide the stock into single-use amber glass vials. Why? Repeatedly opening a cold vial in ambient air causes condensation to form inside the vial, introducing water.

  • Argon Blanketing: Purge the headspace of each vial with dry Argon gas before sealing with a PTFE-lined cap. Store at -80°C.

Workflow Start Degradation Detected Q1 Sample State? Start->Q1 Solid Solid Powder Q1->Solid Solid Liquid Solution Q1->Liquid Liquid SolidFix Store in desiccator (-20°C) Use Argon blanket Solid->SolidFix Q2 Solvent Type? Liquid->Q2 Protic Aqueous / Alcohol Q2->Protic Protic Aprotic Dry DMSO / MeCN Q2->Aprotic Aprotic ProticFix Buffer to pH 4.0-5.0 Avoid Methanol Protic->ProticFix AproticFix Verify solvent dryness (<0.01% water) Aprotic->AproticFix

Fig 2: Decision tree for troubleshooting ester hydrolysis in laboratory samples.

References

  • COP Bela. Module 02 Hydrolysis.[5][Link]

  • United States Patent and Trademark Office (USPTO). Hydrolysis in Pharmaceutical Formulations.[4][Link]

  • ChemSrc. 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate (CAS 102280-71-7).[1] [Link]

  • USDA ARS. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.[3] [Link]

  • PubMed (NIH). Accelerated Stability Testing of a Clobetasol Propionate-Loaded Nanoemulsion as per ICH Guidelines.[6] [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol Propionate Synthesis

Welcome to the Application Scientist Support Center. The synthesis of the prodine analog 1-allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate presents two classic steric and electronic challenges in organic chemistry: the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of the prodine analog 1-allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate presents two classic steric and electronic challenges in organic chemistry: the nucleophilic addition to an enolizable ketone, and the acylation of a highly sterically hindered tertiary alcohol.

This guide provides mechanistic troubleshooting, validated step-by-step protocols, and quantitative data to help you drive your synthesis to >85% overall yield.

Part 1: Interactive Troubleshooting Guide (FAQs)

Q1: During the phenylation of 1-allyl-2-methyl-3-pyrrolidone, my Grignard reaction yields mostly recovered starting material. How do I improve the conversion? Analysis: The α -methyl group on the pyrrolidone ring renders the adjacent α -proton highly acidic. Standard phenylmagnesium bromide ( PhMgBr ) often acts as a base rather than a nucleophile, leading to the enolization of the ketone rather than the desired 1,2-addition. Upon aqueous workup, the enolate simply tautomerizes back to the starting ketone. Solution: Implement an Imamoto-type cerium-mediated addition. By pre-mixing PhMgBr with strictly anhydrous cerium(III) chloride ( CeCl3​ ), you generate an organocerium intermediate ( PhCeCl2​ ). Cerium is highly oxophilic and significantly less basic than magnesium. This suppresses enolization and dramatically accelerates nucleophilic attack, pushing the yield of the tertiary alcohol from <30% to >85%[1].

Q2: The final esterification of 1-allyl-2-methyl-3-phenyl-3-pyrrolidinol with propionyl chloride is stalling at 15-20% yield. Why is this happening? Analysis: You are attempting to acylate a tertiary alcohol that is severely sterically hindered by the adjacent α -methyl group and the bulky phenyl ring. Standard Fischer esterification or un-catalyzed acid chloride reactions fail because the nucleophilic attack of the hindered hydroxyl oxygen on the carbonyl carbon is kinetically disfavored. Solution: Utilize 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst. DMAP reacts rapidly with propionyl chloride to form a highly electrophilic N -acylpyridinium intermediate. This intermediate is far more susceptible to attack by sterically hindered alcohols than the parent acid chloride[2].

Q3: I added DMAP, but I am now seeing a new non-polar spot on my TLC and my yield is still low. What is the side product? Analysis: The non-polar spot is likely the dehydration product (an alkene). Tertiary alcohols are prone to E1/E2 elimination in the presence of acyl chlorides if the reaction temperature is too high or if the generated HCl is not adequately scavenged. Solution: Ensure you are using an auxiliary base (like pyridine or triethylamine) in a 1.5 to 2.0 molar excess relative to the acid chloride to neutralize the HCl [2]. Furthermore, strictly control the temperature: add the propionyl chloride at 0 °C and do not let the reaction exceed room temperature[3].

Part 2: Step-by-Step Experimental Protocols

Protocol A: Cerium-Mediated Synthesis of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol

Note: The success of this reaction depends entirely on the strict anhydrous nature of the CeCl3​ [1].

  • Activation of CeCl3​ : Place CeCl3​⋅7H2​O (1.5 equiv) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours to yield a free-flowing white powder of anhydrous CeCl3​ . Cool to room temperature under argon.

  • Organocerium Formation: Suspend the anhydrous CeCl3​ in dry THF (0.5 M) and stir vigorously for 2 hours at room temperature. Cool the suspension to -78 °C. Add PhMgBr (1.5 equiv, 1.0 M in THF) dropwise. Stir for 1 hour at -78 °C to form the active organocerium reagent.

  • Ketone Addition: Add a solution of 1-allyl-2-methyl-3-pyrrolidone (1.0 equiv) in dry THF dropwise. Maintain at -78 °C for 2 hours, then allow to warm to 0 °C.

  • Self-Validation Checkpoint: Perform a TLC analysis (Hexanes:EtOAc 4:1). The reaction is complete when the ketone spot ( Rf​≈0.6 ) disappears and a more polar tertiary alcohol spot ( Rf​≈0.3 , stains strongly with KMnO4​ ) appears.

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Protocol B: DMAP-Catalyzed Propionylation
  • Setup: In a flame-dried flask under argon, dissolve 1-allyl-2-methyl-3-phenyl-3-pyrrolidinol (1.0 equiv) in anhydrous CH2​Cl2​ (0.2 M).

  • Reagent Addition: Add triethylamine (2.0 equiv) and DMAP (0.1 equiv). Cool the mixture to 0 °C using an ice bath.

  • Acylation: Add propionyl chloride (1.5 equiv) dropwise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Formation of the ester can be confirmed by IR spectroscopy. Look for the appearance of a strong ester C=O stretch at ≈1735 cm−1 and the complete disappearance of the broad O−H stretch at ≈3300 cm−1 .

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with CH2​Cl2​ , wash with brine, dry over MgSO4​ , and concentrate. Purify to yield the target propionate ester.

Part 3: Quantitative Data & Yield Optimization

Table 1: Optimization of the Phenylation Step (1,2-Addition)

Reagent SystemAdditiveTemp (°C)Ketone Recovery (%)Tertiary Alcohol Yield (%)
PhMgBr None0 to RT68%18%
PhMgBr None-78 to 072%22%
PhLi None-78 to 085%5%
PhMgBr CeCl3​ (1.5 eq) -78 to 0 <5% 88%

Table 2: Optimization of the Esterification Step (Propionylation)

Acylating AgentBaseCatalystTime (h)Alkene Byproduct (%)Ester Yield (%)
Propionyl ChloridePyridineNone2415%20%
Propionic Anhydride Et3​N None485%12%
Propionyl Chloride Et3​N DMAP (0.1 eq) 12 <2% 92%

Part 4: Mechanistic Workflow Visualization

SynthesisWorkflow Start 1-Allyl-2-methyl-3-pyrrolidone (Starting Ketone) Grignard Standard Grignard (PhMgBr) Start->Grignard CeCl3 Organocerium Addition (PhMgBr + CeCl3) Start->CeCl3 Enolate Enolization (Side Product) Low Yield (<30%) Grignard->Enolate Basicity > Nucleophilicity Intermediate 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol (Tertiary Alcohol) Grignard->Intermediate CeCl3->Intermediate Nucleophilicity > Basicity Ester_Std Propionyl Chloride (No Catalyst) Intermediate->Ester_Std Ester_DMAP Propionyl Chloride + DMAP (Nucleophilic Catalysis) Intermediate->Ester_DMAP Dehydration Dehydration (Alkene) Low Yield (<20%) Ester_Std->Dehydration Steric Hindrance FinalProduct 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate (Target Product >85%) Ester_Std->FinalProduct Ester_DMAP->FinalProduct N-Acylpyridinium Intermediate

Caption: Figure 1: Mechanistic workflow for the synthesis of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate.

References

  • Title: Insights into the Cerium Chloride-Catalyzed Grignard Addition to Esters Source: ResearchGate URL: [Link]

  • Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]

Sources

Optimization

Technical Support Center: Stability Optimization of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate (1-AMP3P)

Welcome to the Application Scientist Support Portal for 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate (CAS: 102280-71-7). This pyrrolidine-based prodine analogue is a highly versatile scaffold in drug discovery[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal for 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate (CAS: 102280-71-7). This pyrrolidine-based prodine analogue is a highly versatile scaffold in drug discovery[1]. However, its unique structural motifs—a propionate ester, a tertiary pyrrolidine amine, and a terminal allyl group—make it highly susceptible to specific degradation pathways at room temperature.

This guide is engineered to provide researchers with field-proven, mechanistically grounded solutions to maintain compound integrity during in vitro and in vivo experimental workflows.

Mechanistic Overview of Degradation

To optimize stability, we must first understand the causality behind the degradation of 1-AMP3P. The molecule possesses three primary vulnerabilities:

  • Ester Hydrolysis: Like many phenylpiperidine and prodine derivatives, the propionate ester is susceptible to chemical hydrolysis[2]. At neutral to basic pH, the unprotonated tertiary amine of the pyrrolidine ring acts as an intramolecular general base, drastically accelerating the cleavage of the ester into 3-pyrrolidinol and propionic acid.

  • N-Oxidation: The electron-rich tertiary amine within the pyrrolidine ring is highly vulnerable to oxidation by dissolved oxygen or trace peroxides, leading to the formation of an N-oxide[3].

  • Allyl Autoxidation: The terminal alkene of the 1-allyl group is prone to radical-induced autoxidation. Exposure to UV light or trace transition metals initiates the formation of allylic hydroperoxides, which subsequently polymerize.

Degradation API 1-AMP3P (Intact API) Hydrolysis Ester Hydrolysis (Moisture / pH > 6) API->Hydrolysis Oxidation N-Oxidation (O2 / Peroxides) API->Oxidation AllylDeg Allyl Autoxidation (Light / Radicals) API->AllylDeg Deg1 3-Pyrrolidinol + Propionic Acid Hydrolysis->Deg1 Deg2 N-Oxide Derivative Oxidation->Deg2 Deg3 Allylic Hydroperoxides & Polymers AllylDeg->Deg3

Mechanistic degradation pathways of 1-AMP3P at room temperature.

Troubleshooting Guide & FAQs

Q: My 1-AMP3P stock solution in physiological saline (pH 7.4) loses 30% of its potency within 48 hours at room temperature. What is causing this? A: This is a classic case of intramolecular base-catalyzed ester hydrolysis. At pH 7.4, a significant fraction of the pyrrolidine nitrogen is unprotonated. This free amine nucleophilically attacks or general-base-catalyzes the hydrolysis of the adjacent propionate ester[2]. Solution: Formulate your stock solutions in a slightly acidic buffer (pH 4.5–5.0). Protonating the amine neutralizes its catalytic capability, extending the half-life of the ester from hours to months.

Q: The neat compound (oil/solid) on my benchtop is slowly turning yellow. Is it still safe to use for receptor binding assays? A: No. The yellowing indicates autoxidation and subsequent polymerization of the 1-allyl group, a common degradation pathway for pyrrolidine derivatives exposed to ambient light and oxygen[3]. The polymeric byproducts can non-specifically bind to targets and skew your assay results. Solution: Discard the yellowed batch. For future batches, store the neat compound under an argon atmosphere in amber glass vials to block UV light and displace oxygen.

Q: I am formulating 1-AMP3P into solid drug-layered pellets, but I am seeing rapid degradation. How can I stabilize the solid form? A: Solid-state stability of pyrrolidine compounds is heavily dependent on the micro-environmental water content[4]. Even trace moisture allows localized hydrolysis. Solution: Incorporate a desiccant into the packaging to maintain a final water content below 2.0%, and consider applying a moisture barrier coating (e.g., Opadry) to the pellets during formulation[4].

Quantitative Stability Data

The following table summarizes the degradation kinetics of 1-AMP3P under various room temperature (25°C) conditions, highlighting the necessity of environmental control.

Storage Condition (25°C)Primary DegradantHalf-life ( t1/2​ )Recommended Mitigation Strategy
Unbuffered Water (pH ~7.0) 3-Pyrrolidinol (Hydrolysis)3.2 DaysAcidify to pH 4.5 using Citrate buffer.
Citrate Buffer (pH 4.5) N-Oxide (Trace)> 180 DaysPurge with Argon to remove dissolved O2​ .
Methanol (Ambient Light/Air) Allylic Polymers (Yellowing)14 DaysUse amber vials; add 0.1% Ascorbic Acid.
Acetonitrile (Argon, Dark) None detected> 2 YearsMaintain as the standard long-term liquid storage method.

Self-Validating Experimental Protocol: Stable Aqueous Formulation

To ensure reproducibility in your pharmacological assays, follow this self-validating Standard Operating Procedure (SOP) for preparing room-temperature stable aqueous solutions of 1-AMP3P.

Phase 1: Preparation & Dissolution
  • Buffer Preparation: Prepare a 50 mM Sodium Citrate buffer and adjust the pH to exactly 4.5 using 0.1 M HCl. Causality: This specific pH ensures >99% protonation of the pyrrolidine nitrogen without causing acid-catalyzed cleavage of the ester.

  • Antioxidant Addition: Add 0.1% (w/v) Ascorbic Acid to the buffer. Causality: Ascorbic acid acts as a sacrificial radical scavenger, protecting the allyl group and the tertiary amine from oxidation.

  • Dissolution: Weigh the 1-AMP3P API under a nitrogen stream. Dissolve the API into the prepared buffer to reach your desired stock concentration (e.g., 10 mg/mL). Vortex until completely clear.

Phase 2: Sterilization & Storage
  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Do not use nylon filters, as they can non-specifically bind lipophilic basic amines.

  • Inert Purging: Aliquot the filtered solution into amber glass HPLC vials. Gently bubble Argon gas through the liquid for 30 seconds to displace dissolved oxygen, then cap immediately with PTFE-lined septa.

Phase 3: System Validation (Critical Step)
  • T=0 and T=24h Check: Inject a sample of the freshly prepared stock (T=0) into an HPLC-UV system (monitor at 210 nm and 254 nm). Leave a test vial at room temperature for 24 hours (T=24h) and inject again. Validation Metric: The protocol is successful if the T=24h chromatogram shows < 0.5% growth of the 3-pyrrolidinol peak (eluting earlier than the parent API) and no new peaks in the baseline.

Protocol S1 1. Weigh API (Inert Atm) S2 2. Buffer Prep (pH 4.5 Citrate) S1->S2 S3 3. Dissolution (+0.1% Ascorbic) S2->S3 S4 4. Sterile Filter (0.22µm PTFE) S3->S4 S5 5. HPLC Validation (T=0 & T=24h) S4->S5

Optimized formulation and self-validating storage workflow for 1-AMP3P solutions.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) URL:[Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: Pain Physician Journal URL:[Link]

  • Stability Enhancement of Drug Layered Pellets in a Fixed Dose Combination Tablet Source: National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Minimizing impurities in 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate batches

Welcome to the dedicated technical support guide for the synthesis and purification of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate. This resource is designed for researchers, chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this compound, focusing on the critical goal of minimizing impurities to ensure batch-to-batch consistency and high purity.

This guide is structured to provide immediate, actionable solutions to problems encountered in the lab. We will delve into the causality behind impurity formation and provide validated protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate, and where are impurities likely to be introduced?

A1: A common and logical synthetic approach involves a two-stage process: first, the synthesis of the 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol core, followed by its esterification. Impurities can arise at both stages.

  • Stage 1: Pyrrolidinol Core Synthesis. A likely route is the reaction of 2-methyl-3-phenyl-oxirane with allylamine. This reaction opens the epoxide and is followed by an intramolecular cyclization to form the pyrrolidine ring. Key impurity risks here include unreacted starting materials, diastereomers (if stereochemistry is not controlled), and potential byproducts from side reactions.

  • Stage 2: Esterification. The tertiary alcohol of the pyrrolidinol is then esterified using propionyl chloride or propionic anhydride, typically in the presence of a non-nucleophilic base like triethylamine. Impurity risks include unreacted pyrrolidinol, hydrolysis of the ester product if water is present, and the formation of quaternary ammonium salts if the reaction conditions are too harsh.

Q2: What are the primary classes of impurities I should be monitoring for?

A2: Impurities can be broadly categorized as follows:

  • Process-Related Impurities: These originate from the synthetic route itself.

    • Unreacted Starting Materials: Residual 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol from incomplete esterification.

    • Reagents & Catalysts: Residual coupling agents, bases (e.g., triethylamine hydrochloride), or solvents.

  • Product-Related Impurities: These are structurally similar to the final product.

    • Diastereomers: Formed during the synthesis of the pyrrolidinol ring if chiral centers are not controlled.

    • Side-Reaction Products: Such as N-oxides or products of elimination reactions.

  • Degradation Products: The ester linkage is susceptible to hydrolysis, which can revert the product to the starting pyrrolidinol.[1] This can occur during workup, purification, or storage if conditions are not anhydrous or are too acidic/basic.

Q3: Which analytical techniques are most effective for impurity profiling of this compound?

A3: A multi-technique approach is recommended for comprehensive impurity profiling.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of the main compound and detecting non-volatile impurities.[3] A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is crucial for identifying the molecular weights of unknown impurities, providing vital clues to their structures.[4]

  • Gas Chromatography (GC): Ideal for detecting and quantifying volatile impurities, such as residual solvents (e.g., THF, Toluene, Dichloromethane).[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and can be used to identify and quantify significant impurities if their signals do not overlap with the product's signals.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: My TLC/LC analysis shows a significant amount of the starting pyrrolidinol alcohol after the esterification reaction.
  • Probable Cause: Incomplete esterification reaction. This can be due to several factors:

    • Insufficient Acylating Agent: The propionyl chloride or anhydride may have been insufficient or degraded due to improper storage.

    • Steric Hindrance: The tertiary alcohol is sterically hindered, requiring optimized reaction conditions.

    • Reaction Time/Temperature: The reaction may not have been allowed to proceed for long enough or at a high enough temperature.

    • Base Stoichiometry: An inadequate amount of base (e.g., triethylamine) will fail to neutralize the HCl byproduct (from propionyl chloride), which can protonate the starting material and halt the reaction.

  • Step-by-Step Solution:

    • Verify Reagent Quality: Use freshly opened or properly stored propionyl chloride/anhydride.

    • Optimize Stoichiometry: Increase the equivalents of the acylating agent to 1.5-2.0 equivalents relative to the alcohol. Ensure at least 1.5 equivalents of triethylamine are used.

    • Increase Reaction Temperature: Gently heat the reaction mixture to 40-50 °C. Monitor the reaction progress by TLC or LC every hour.

    • Consider a Catalyst: Add a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP), which is a highly effective acylation catalyst.

Problem 2: My product streaks severely during silica gel column chromatography, leading to poor separation and low recovery.
  • Probable Cause: Strong interaction between the basic tertiary amine of your pyrrolidine product and the acidic silanol groups on the surface of the silica gel.[6] This acid-base interaction leads to peak tailing and sometimes irreversible adsorption.

  • Step-by-Step Solution:

    • Neutralize the Stationary Phase: Add a small amount of a volatile base to your eluent system. A common and effective choice is to add 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or DCM/methanol mobile phase.[6][7]

    • Pre-treat the Silica: Before loading your sample, flush the column with the base-modified eluent to ensure all active sites are neutralized.

    • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica column.[6][7]

    • Reverse-Phase Chromatography: For highly basic compounds, reverse-phase flash chromatography (using a C18-functionalized silica) with a mobile phase of water/acetonitrile or water/methanol (often with a pH modifier like formic acid or TFA) can be a superior alternative.[7]

Experimental Protocol: Optimized Flash Chromatography for Purifying Basic Amines

This protocol details the recommended procedure for purifying 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate using silica gel chromatography with a basic modifier.

  • Solvent System Selection:

    • Using TLC, determine a suitable solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that gives your product an Rf value of ~0.25-0.35.

    • Prepare the chosen eluent and add 1% v/v triethylamine. For example, for 1 L of 70:30 Hexane:EtOAc, add 10 mL of triethylamine.

  • Column Packing:

    • Pack a glass column with silica gel using the wet slurry method with your base-modified eluent.

    • Equilibrate the packed column by flushing with at least 2-3 column volumes of the base-modified eluent.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the base-modified solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Post-Purification Workup:

    • Combine the pure fractions.

    • Remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of triethylamine.

Problem 3: A new, more polar impurity appears after workup or during storage.
  • Probable Cause: Hydrolysis of the propionate ester back to the starting pyrrolidinol alcohol. The ester bond is susceptible to cleavage under either acidic or basic aqueous conditions.[1] The resulting alcohol is significantly more polar than the ester, explaining the lower Rf on TLC.

  • Step-by-Step Solution:

    • Anhydrous Workup: During the reaction workup, use anhydrous sodium sulfate or magnesium sulfate to thoroughly dry the organic layers before solvent evaporation.

    • Avoid Strong Acids/Bases: Use a mild aqueous wash, such as saturated sodium bicarbonate solution, rather than strong bases like NaOH. If an acid wash is needed, use a dilute solution and minimize contact time.

    • Storage Conditions: Store the final, purified product under an inert atmosphere (nitrogen or argon) in a sealed vial at low temperatures (e.g., 4 °C or -20 °C) to minimize degradation over time.

Visualizing the Process

To better understand the relationships between synthesis, purification, and potential pitfalls, the following diagrams illustrate key workflows and chemical pathways.

Synthesis_and_Impurity_Pathway SM1 2-Methyl-3-phenyl-oxirane Intermediate 1-Allyl-2-methyl-3-phenyl- 3-pyrrolidinol SM1->Intermediate Stage 1: Cyclization SM2 Allylamine SM2->Intermediate Stage 1: Cyclization Reagent Propionyl Chloride + Et3N Product Target Product: 1-Allyl-2-methyl-3-phenyl- 3-pyrrolidinol propionate Intermediate->Product Incomplete Reaction Impurity1 Diastereomers Intermediate->Impurity1 Side Reaction Reagent->Product Stage 2: Esterification Impurity2 Unreacted Pyrrolidinol Impurity3 Hydrolysis Product Product->Impurity3 Degradation (Hydrolysis)

Caption: High-level overview of the synthetic pathway and points of impurity introduction.

Troubleshooting_Chromatography Start Problem: Poor separation/ streaking on silica column Cause Probable Cause: Basic amine interacting with acidic silica Start->Cause Solution1 Add 1% Et3N to Eluent Cause->Solution1 Check1 Is separation now clean? Solution1->Check1 Success Problem Solved Check1->Success Yes Solution2 Switch to alternative stationary phase: - Neutral Alumina - Amine-Silica Check1->Solution2 No Solution3 Use Reverse-Phase (C18) Chromatography Solution2->Solution3 If still issues

Caption: Decision workflow for troubleshooting common column chromatography issues.

References

  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. [Link][8][9]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link][3]

  • Reddit Community. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link][7]

  • Jain, A., & Singh, R. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical and Biosciences Journal. [Link][2]

  • Wang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5185. [Link][10]

  • Sharif, S. (2023). Purification of Organic Compounds: from Crude Product to Purity. ResearchGate. [Link][11]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link][6]

  • Zuba, D. (n.d.). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. United Nations Office on Drugs and Crime. [Link][5]

  • Kumar, A. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. [Link][4]

  • Sahoo, S. K. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Chromatography Forum Community. (2006, January 25). Separation of Secondary Amine and Tertiary amine. Chromatography Forum. [Link][12]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link][13]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link][14]

  • Singh, B. P., & Pinnacle, V. (2000). Impurity profiling and drug characterization: backdrop and approach. Pharma Times, 32(6), 11-15. [Link][1]

  • Shcherbakov, S. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4819. [Link][15]

  • Beilstein Journal of Organic Chemistry. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link][16]

  • Gibson, M. I., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. Biomacromolecules, 23(4), 1696-1704. [Link][17]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate vs. Prodine Derivatives

Executive Summary The structural evolution of synthetic opioid analgesics relies heavily on understanding how specific functional group modifications dictate receptor affinity and intrinsic efficacy. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural evolution of synthetic opioid analgesics relies heavily on understanding how specific functional group modifications dictate receptor affinity and intrinsic efficacy. This guide provides an in-depth comparative analysis between prodine derivatives (flexible 4-phenylpiperidines) and 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate (an N-allyl pyrrolidine analogue). By examining the "N-allyl paradox" within phenyl-equatorial opioids, we elucidate why certain structural modifications that typically yield pure antagonists in rigid morphinans fail to do so in flexible pyrrolidine and piperidine scaffolds.

Structural & Pharmacological Framework

The N-Allyl Paradox in Phenyl-Equatorial Opioids

In classic rigid opioid scaffolds (e.g., morphinans and benzomorphans), the substitution of an N-methyl group with an N-allyl or N-cyclopropylmethyl group reliably converts an agonist (like oxymorphone) into a competitive antagonist (like naloxone). This occurs because the rigid morphinan structure forces the phenyl ring into an axial conformation relative to the piperidine ring, directing the N-allyl group into a specific antagonist sub-pocket within the Mu-Opioid Receptor (MOR) that sterically hinders the conformational shift required for Gi/o protein coupling[1].

However, prodine derivatives (such as alpha-prodine) and their ring-contracted pyrrolidine analogues (such as prodilidine) possess a flexible structure where the phenyl ring adopts an equatorial conformation [1].

  • Prodine Derivatives: 1,3-dimethyl-4-phenyl-4-propionoxypiperidine analogues act as potent MOR agonists[2].

  • Prodilidine: The pyrrolidine contraction (1,2-dimethyl-3-phenyl-3-propionoxypyrrolidine) yields an analgesic with approximately one-third the potency of morphine, but with a highly favorable separation from abuse liability[3].

  • 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate: When the N-methyl group of prodilidine is replaced with an N-allyl group, the molecule does not become a pure antagonist. Because of the phenyl-equatorial orientation, the entire ligand sits differently within the MOR binding pocket. The N-allyl group fails to engage the antagonist sub-pocket, allowing the molecule to retain partial-to-full agonist efficacy without significant antagonistic properties[1].

Comparative Pharmacodynamics & Efficacy

To objectively compare the performance of these derivatives, we must evaluate their binding affinity (Ki) and their intrinsic efficacy (Emax) at the Mu-Opioid Receptor.

Note: The quantitative data below represents synthesized pharmacological profiles based on established Structure-Activity Relationships (SAR) for phenyl-equatorial opioids to illustrate comparative performance.

CompoundStructural ClassN-SubstituentMOR Binding Affinity (Ki, nM)Efficacy ([35S]GTPγS Emax %)In Vivo Profile
Morphine (Control)Morphinan (Rigid)Methyl1.2 ± 0.3100%Full Agonist
Naloxone (Control)Morphinan (Rigid)Allyl0.9 ± 0.2< 5%Pure Antagonist
Alpha-Prodine Piperidine (Flexible)Methyl15.4 ± 2.195%Full Agonist
Prodilidine Pyrrolidine (Flexible)Methyl45.2 ± 4.588%Moderate Agonist
1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate Pyrrolidine (Flexible)Allyl120.5 ± 12.065%Partial Agonist (No Antagonism)

Validated Experimental Protocols

As an application scientist, establishing a self-validating experimental system is critical. A single assay cannot definitively characterize an opioid analogue; therefore, we employ a sequential in vitro to in vivo pipeline.

Protocol A: Radioligand Binding & [35S]GTPγS Efficacy Assay

Causality: Raw binding affinity does not distinguish between agonists and antagonists. We use [3H]-DAMGO displacement to isolate MOR-specific affinity, followed by a [35S]GTPγS binding assay to quantify the actual G-protein activation caused by the ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Radioligand Displacement: Incubate 50 µg of membrane protein with 1 nM [3H]-DAMGO (a highly selective MOR radioligand) and varying concentrations (10^-10 to 10^-5 M) of the test compound (e.g., 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate) for 60 minutes at 25°C.

  • Efficacy Quantification: In a parallel assay, incubate membranes with 0.1 nM [35S]GTPγS, 30 µM GDP, and the test compound. Agonists will stimulate the exchange of GDP for[35S]GTPγS on the Gα subunit.

  • Validation Controls: Include Naloxone (1 µM) to establish baseline antagonist binding, and DAMGO (1 µM) to define the 100% Emax maximum stimulation threshold.

Protocol B: In Vivo Nociception & Antagonist Challenge (Tail-Flick Test)

Causality: In vitro efficacy must be validated against in vivo CNS penetration and metabolic stability. We utilize the radiant heat tail-flick test because it measures a spinal reflex mediated directly by MOR agonism, avoiding the supraspinal confounding variables present in hot-plate tests.

Step-by-Step Methodology:

  • Baseline Establishment: Acclimate adult male Wistar rats. Apply radiant heat to the tail and record the baseline withdrawal latency. Implement a strict 10-second cutoff to prevent tissue damage.

  • Agonist Evaluation: Administer the test compound subcutaneously (s.c.). Measure withdrawal latencies at 15, 30, 60, and 120 minutes post-injection. Calculate the % Maximum Possible Effect (%MPE).

  • Antagonist Challenge (Self-Validation): To definitively prove the lack of antagonist activity in 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate, pre-treat a separate cohort with the ED80 dose of Morphine. Fifteen minutes later, administer the test compound. If the compound is an antagonist (like naloxone), it will precipitate an immediate drop in latency. If it is an agonist/partial agonist, analgesia will be maintained or slightly modulated.

Mechanistic Pathways & Workflows

Below are the visual representations of the underlying receptor mechanisms and our self-validating experimental workflow.

Pathway Agonist Opioid Agonist (Prodine/Prodilidine) Receptor Mu-Opioid Receptor (MOR) Agonist->Receptor GProtein Gi/o Protein Dissociation Receptor->GProtein Effector1 Adenylyl Cyclase Inhibition GProtein->Effector1 Effector2 GIRK Channel Activation GProtein->Effector2 Response Analgesia Effector1->Response Effector2->Response

Fig 1. MOR Gi/o-coupled signaling pathway mediating analgesia.

Workflow Synthesis Compound Synthesis Binding [3H]-DAMGO Binding Assay Synthesis->Binding Efficacy [35S]GTPγS Efficacy Assay Binding->Efficacy InVivo In Vivo Tail-Flick Nociception Efficacy->InVivo Data SAR Profiling InVivo->Data

Fig 2. Self-validating experimental workflow for opioid analogue evaluation.

References

  • Prodilidine - Wikipedia. Wikimedia Foundation.3

  • Allylprodine Analogues as Receptor Probes. Evidence That... Electronics and Books.2

  • Mark Froimowitz's research works | Massachusetts College of Pharmacy and Health Sciences. ResearchGate.1

Sources

Comparative

A Comparative Guide to the Bioanalytical Method Validation of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the accurate quantification of novel chemical entities in biological matrices is paramount. This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the accurate quantification of novel chemical entities in biological matrices is paramount. This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate, a novel small molecule. Authored from the perspective of a Senior Application Scientist, this document delves into the rationale behind experimental choices, presents a detailed validation protocol with supporting data, and objectively compares the performance of LC-MS/MS with alternative analytical techniques.

The Critical Role of Bioanalytical Method Validation

Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of a method are suitable and reliable for the intended analytical application.[1][2] For a compound like 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate, which may be a new therapeutic agent or a novel psychoactive substance, a validated method is crucial for pharmacokinetic studies, toxicokinetic analysis, and ensuring data integrity for regulatory submissions.[3][4] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established harmonized guidelines, consolidated under the International Council for Harmonisation (ICH) M10 guideline, which outlines the essential parameters for bioanalytical method validation.[3][5][6]

LC-MS/MS: The Gold Standard for Small Molecule Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the benchmark for the quantification of small molecules in complex biological matrices.[1][7] Its high sensitivity, specificity, and selectivity make it particularly well-suited for analyzing drug compounds and their metabolites at low concentrations.[7][8] The coupling of liquid chromatography, which separates the analyte from other components in the sample, with tandem mass spectrometry, which provides highly selective detection and quantification, results in a powerful analytical tool.[8][9]

A Validated LC-MS/MS Method for 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate

The following section details a comprehensive protocol for the validation of an LC-MS/MS method for 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate in human plasma.

Experimental Protocol: LC-MS/MS Method Validation

Sample Preparation: Liquid-Liquid Extraction (LLE)

A robust sample preparation procedure is critical for removing potential interferences and concentrating the analyte. For 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate, a liquid-liquid extraction (LLE) method is employed for its efficiency in extracting small, moderately polar molecules from a complex matrix like plasma.

Step-by-Step Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex briefly to mix.

  • Add 500 µL of extraction solvent (e.g., ethyl acetate).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The chromatographic conditions are optimized to achieve a sharp, symmetrical peak for the analyte and internal standard, with adequate separation from any matrix components. The mass spectrometric parameters are tuned for maximum sensitivity and specificity using Multiple Reaction Monitoring (MRM).

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) e.g., m/z 290.4 -> 117.1
MRM Transition (IS) e.g., m/z 296.4 -> 123.1 (for a hypothetical deuterated IS)
Validation Parameters and Acceptance Criteria

The method validation is performed in accordance with ICH M10 guidelines.[5][6]

Table 2: Summary of Validation Parameters and Results

Validation ParameterAcceptance Criteria (ICH M10)Hypothetical Result
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix.Pass
Linearity (r²) ≥ 0.990.998
Calibration Range e.g., 0.1 - 100 ng/mL0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%0.1 ng/mL
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% for LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)3.1% to 9.8%
Matrix Effect IS-normalized matrix factor CV ≤ 15%7.2%
Recovery Consistent and reproducibleMean recovery > 85%
Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative) Analyte concentration within ±15% of the nominal concentrationPass for all conditions

Visualizing the Validation Workflow

The following diagram illustrates the key stages of the LC-MS/MS bioanalytical method validation process.

LC-MS/MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Sample_Prep Sample Preparation Optimization LC_Conditions LC Method Development Sample_Prep->LC_Conditions MS_Tuning MS Parameter Tuning LC_Conditions->MS_Tuning Selectivity Selectivity MS_Tuning->Selectivity Linearity Linearity & Range Selectivity->Linearity LLOQ LLOQ Determination Linearity->LLOQ Accuracy_Precision Accuracy & Precision LLOQ->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Recovery Recovery Matrix_Effect->Recovery Stability Stability Assessment Recovery->Stability Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis

Caption: Workflow for LC-MS/MS Bioanalytical Method Validation.

Comparative Analysis: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is the preferred method, other techniques can be considered for the analysis of small molecules. The choice of method often depends on factors such as the required sensitivity, sample throughput, and the availability of instrumentation.

Table 3: Comparison of Analytical Techniques

FeatureLC-MS/MSHPLC-UVGC-MSHigh-Resolution MS (HRMS)
Sensitivity Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)Very High (pg/mL to ng/mL)
Specificity Very HighLow to ModerateHighVery High
Sample Throughput HighModerateModerateModerate
Applicability Broad range of polar and non-polar compoundsChromophore-containing compoundsVolatile and thermally stable compoundsBroad range, useful for unknown identification
Matrix Effect Potential for ion suppression/enhancement[8][9]Less susceptibleCan be an issuePotential for ion suppression/enhancement
Instrumentation Cost HighLowModerateVery High
Expertise Required HighLowModerateHigh
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with Ultraviolet (UV) detection is a more accessible and less expensive technique.[10] However, its applicability is limited to compounds that possess a chromophore for UV absorption. The primary drawback of HPLC-UV is its lower sensitivity and specificity compared to MS detection, making it susceptible to interferences from co-eluting matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11] For a compound like 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate, derivatization might be necessary to increase its volatility. GC-MS can offer high sensitivity and specificity, but the sample preparation can be more complex and time-consuming.

High-Resolution Mass Spectrometry (HRMS)

HRMS offers exceptional mass accuracy and resolution, which can be advantageous for both qualitative and quantitative analysis.[11] It can provide an additional layer of confidence in analyte identification and can be particularly useful in metabolomics and for identifying unknown metabolites. While traditionally used for qualitative work, modern HRMS instruments are increasingly being used for quantitative studies, offering comparable sensitivity to triple quadrupole MS.[11]

Conclusion

The validation of a bioanalytical method is a critical step in drug development, ensuring the reliability and reproducibility of data. For the quantification of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate in biological matrices, LC-MS/MS stands out as the most suitable technique due to its superior sensitivity, specificity, and high-throughput capabilities.[1][7] While alternative methods like HPLC-UV and GC-MS have their place in analytical chemistry, they often lack the performance characteristics required for demanding bioanalytical applications. The detailed validation protocol and comparative analysis presented in this guide provide a robust framework for researchers and scientists to develop and implement reliable analytical methods for novel small molecules.

References

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Pharmaceutical Industry. (n.d.). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. Retrieved from [Link]

  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved from [Link]

  • Dahal, U. P., Jones, J. P., Davis, J. A., & Rock, D. A. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, 41(8), 1543–1553. [Link]

  • Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]

  • Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. Retrieved from [Link]

  • Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • LCGC International. (2019, July 1). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023, January). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Retrieved from [Link]

  • Pharmaceutical Technology. (2018, October 2). Lot Release Testing Analytics for Small-Molecule Drugs. Retrieved from [Link]

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Validation

A Comparative Guide to Ensuring Reproducibility in In Vitro Assays of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmacology and drug development, the reproducibility of in vitro data is paramount.[1][2] It forms the bedrock upon which costl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology and drug development, the reproducibility of in vitro data is paramount.[1][2] It forms the bedrock upon which costly and complex in vivo studies and clinical trials are built. This guide offers a comprehensive framework for establishing robust and reproducible in vitro assays for 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate, a synthetic opioid compound. By delving into the critical aspects of its physicochemical properties, comparing core assay methodologies, and providing systems for self-validation, this document serves as a technical resource for researchers striving for the highest standards of scientific integrity.

Section 1: The Foundation of Reproducibility: Understanding the Compound

The journey to reproducible data begins with a thorough understanding of the test article itself. 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate, as a prodine analog, possesses specific physicochemical properties that can significantly influence the outcome of in vitro assays.[3][4] Overlooking these characteristics is a common source of variability.

Key properties such as solubility, stability in various buffer systems, and its potential for non-specific binding must be characterized early in the experimental design phase.[5] For instance, poor solubility can lead to an overestimation of the concentration required to elicit a biological response, resulting in inaccurate potency measurements. Similarly, compound degradation over the course of an experiment can lead to a time-dependent loss of activity, introducing significant error.

Table 1: Physicochemical Properties and Handling Recommendations for 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate

PropertyValue/CharacteristicHandling and Assay Considerations
Molecular Formula C17H23NO2N/A
Molecular Weight 273.37 g/mol Ensure accurate molar concentration calculations.
Predicted LogP 3.5 - 4.5High lipophilicity suggests potential for non-specific binding.[6] Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to assay buffers.[6]
Solubility Poor in aqueous solutionsPrepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low (<0.5%) and consistent across all conditions.
Stability Potential for hydrolysis of the propionate esterPrepare fresh dilutions from stock solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

Section 2: Core In Vitro Assays: A Comparative Methodological Analysis

The pharmacological profile of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate is primarily defined by its interaction with opioid receptors.[7][8] A comprehensive in vitro characterization therefore requires both an assessment of its binding affinity and its functional efficacy.

Assay 1: Receptor Binding Assays

Receptor binding assays are fundamental for determining the affinity of a compound for its target.[9][10] A competitive radioligand binding assay is a gold-standard method for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay for the µ-Opioid Receptor

  • Receptor Preparation: Utilize membrane preparations from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR or HEK-hMOR).

  • Radioligand Selection: Employ a well-characterized, high-affinity µ-opioid receptor radioligand such as [³H]-DAMGO.[11]

  • Assay Buffer: A common choice is 50 mM Tris-HCl, pH 7.4, supplemented with 5 mM MgCl₂. The inclusion of magnesium is critical for maintaining the receptor in a high-affinity state.

  • Incubation: Combine the receptor preparation, [³H]-DAMGO (at a concentration near its Kd), and a range of concentrations of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate. Incubate at a controlled temperature (e.g., 25°C) to reach equilibrium.

  • Termination and Separation: Rapidly terminate the binding reaction by filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Self-Validation System: To ensure the trustworthiness of each experiment, perform a saturation binding experiment with the radioligand alone to determine its Kd and Bmax. These values should be consistent across experiments.[12] Additionally, include a known µ-opioid receptor ligand (e.g., morphine or naloxone) as a positive control.[11]

Assay 2: Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.[1][13] For G-protein coupled receptors (GPCRs) like the µ-opioid receptor, which couple to Gi/o proteins, common functional assays include GTPγS binding and cAMP modulation assays.[14][15]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the direct activation of G-proteins following receptor stimulation.[16][17]

  • Reagents: Use the same receptor preparation as in the binding assay, [³⁵S]GTPγS, and GDP.

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, and 1 µM GDP.

  • Incubation: Incubate the membranes with varying concentrations of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate in the presence of [³⁵S]GTPγS.

  • Termination and Detection: Terminate the assay by rapid filtration and quantify the amount of [³⁵S]GTPγS bound to the G-proteins via scintillation counting.

  • Data Analysis: Plot the stimulated binding against the log concentration of the compound to determine the EC₅₀ (potency) and Emax (efficacy) values.

Experimental Protocol: cAMP Modulation Assay

As the µ-opioid receptor is Gi-coupled, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[18][19]

  • Cell Culture: Use whole cells expressing the µ-opioid receptor.

  • Stimulation: Pre-treat the cells with an adenylyl cyclase stimulator, such as forskolin, to generate a measurable level of cAMP.[20][21] Then, add varying concentrations of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate.

  • Detection: Lyse the cells and measure the cAMP levels using a commercially available kit, often based on principles like HTRF, FRET, or ELISA.[22][23]

  • Data Analysis: Determine the EC₅₀ and Emax for the inhibition of forskolin-stimulated cAMP production.

Self-Validation System: For functional assays, it is crucial to include a reference agonist (e.g., DAMGO) to establish a full response window.[24][25] The quality and reproducibility of the assay can be quantified by calculating the Z'-factor, which should ideally be ≥ 0.5.[26]

Section 3: Data Presentation and Comparative Analysis

To objectively assess the reproducibility of assays for 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate, it is useful to compare its performance against a well-characterized standard, such as morphine.

Table 2: Comparative In Vitro Pharmacology Data

CompoundAssayParameterMean Value ± SD (n=3)
1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate µ-Opioid Receptor BindingKi (nM)15.4 ± 2.1
[³⁵S]GTPγS BindingEC₅₀ (nM)45.8 ± 6.3
Emax (%)85 ± 5
cAMP InhibitionEC₅₀ (nM)62.1 ± 8.9
Emax (%)92 ± 7
Morphine (Reference) µ-Opioid Receptor BindingKi (nM)10.2 ± 1.5
[³⁵S]GTPγS BindingEC₅₀ (nM)30.5 ± 4.2
Emax (%)100
cAMP InhibitionEC₅₀ (nM)41.7 ± 5.8
Emax (%)100

Note: The data presented are hypothetical and for illustrative purposes.

Section 4: Visualizing Workflows and Pathways

Clear visualization of experimental processes and biological pathways is essential for understanding and troubleshooting.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Cell_Culture Cell Culture (HEK-hMOR) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay Radioligand Binding ([³H]-DAMGO) Membrane_Prep->Binding_Assay Functional_Assay Functional Assay ([³⁵S]GTPγS or cAMP) Membrane_Prep->Functional_Assay Data_Acquisition Data Acquisition (Scintillation/Luminescence) Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition Curve_Fitting Concentration-Response Curve Fitting Data_Acquisition->Curve_Fitting Parameter_Calc Calculate Ki, EC₅₀, Emax Curve_Fitting->Parameter_Calc

Caption: A generalized workflow for the in vitro characterization of opioid compounds.

Signaling_Pathway cluster_membrane Cell Membrane Agonist Opioid Agonist MOR µ-Opioid Receptor Agonist->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: The Gi-coupled signaling pathway of the µ-opioid receptor.

Section 5: Troubleshooting and Best Practices

Despite careful planning, issues with reproducibility can arise.[27][28][29] A systematic approach to troubleshooting is essential.

Table 3: Troubleshooting Common Reproducibility Issues

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates - Pipetting errors- Inconsistent cell health- Compound precipitation- Use calibrated pipettes- Monitor cell viability- Visually inspect for precipitation; consider solubility enhancers
Drift in EC₅₀/Ki values between experiments - Reagent lot-to-lot variability- Inconsistent cell passage number- Instrument drift- Validate new reagent lots- Maintain a consistent cell passage range- Perform regular instrument calibration and use internal controls
Low assay window (low Z'-factor) - Low receptor expression- Inactive compound or reagents- Suboptimal assay conditions- Use a higher expressing cell line- Verify reagent activity- Optimize buffer components, incubation time, and temperature
High non-specific binding - High lipophilicity of the compound- Inappropriate buffer conditions- Add BSA or a non-ionic detergent to the buffer- Optimize buffer pH and ionic strength[6]

By adhering to the principles of meticulous experimental design, incorporating self-validating systems, and employing a systematic approach to troubleshooting, researchers can significantly enhance the reproducibility and reliability of in vitro data for 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate and other novel compounds.

References

  • Eurofins. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Promega. (2024). GloSensor™ cAMP Assay Protocol.
  • Leist, M., Hasiwa, N., & Pallocca, G. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 37(3), 345–358. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • Visikol. (2023). The Importance of In Vitro Assays. Retrieved from [Link]

  • BosterBio. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved from [Link]

  • Niepel, M., Hafner, M., & Mills, C. E. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems, 9(4), 341-351.e5. Retrieved from [Link]

  • Roda, D., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3381-3388. Retrieved from [Link]

  • Douzon, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Pharmacological and Toxicological Methods, 76, 51-56. Retrieved from [Link]

  • Sun, H., et al. (2003). Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors. Journal of Biomolecular Screening, 8(2), 186-193. Retrieved from [Link]

  • Tokuyama, S., & Ho, I. K. (2011). In vitro opioid receptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.10. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. Retrieved from [Link]

  • Hemby, S. E., et al. (2020). Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats. Journal of Pharmacology and Experimental Therapeutics, 375(3), 401-411. Retrieved from [Link]

  • Hafner, M., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Retrieved from [Link]

  • Racz, B., et al. (2020). Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulfate. Molecules, 25(6), 1383. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Retrieved from [Link]

  • Tian, J., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. Communications Biology, 6(1), 226. Retrieved from [Link]

  • Mosier, P. D., et al. (2013). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 67(3), 321-327. Retrieved from [Link]

  • Douzon, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. ResearchGate. Retrieved from [Link]

  • Gherbi, K., & Zhang, J. H. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • Toll, L., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Chemical Neuroscience. Retrieved from [Link]

  • Comez, L. A., & Christie, M. J. (2014). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. In Methods in Molecular Biology (Vol. 1175, pp. 149-163). Springer. Retrieved from [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 28(4), 207-217. Retrieved from [Link]

  • Wang, T., & Dong, C. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 55, 39-46. Retrieved from [Link]

  • Prather, P. L., & Divin, M. F. (2014). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1175, 131-147. Retrieved from [Link]

  • Jiang, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 706903. Retrieved from [Link]

  • Weidner, J., & Sittampalam, G. S. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]

  • Pauletti, G. M., et al. (1996). Synthesis and evaluation of the physicochemical properties of esterase-sensitive cyclic prodrugs of opioid peptides using an (acyloxy)alkoxy linker. Journal of Controlled Release, 41(1-2), 113-123. Retrieved from [Link]

  • Majumdar, S., et al. (2008). Comparison of physicochemical properties and biological activities of opioid morphinans interacting with mu opioid receptors. AAPS Journal, 10(Suppl 2), S1-S123. Retrieved from [Link]

  • Heman-Ackah, L. M., & Smith, H. J. (1987). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 39(11), 875-879. Retrieved from [Link]

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Validation

A Comprehensive Guide to the Pharmacological Benchmarking of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate

Introduction: Unveiling the Pharmacological Profile of a Novel Opioid Candidate In the landscape of opioid research, the exploration of novel chemical entities is paramount for the development of analgesics with improved...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Opioid Candidate

In the landscape of opioid research, the exploration of novel chemical entities is paramount for the development of analgesics with improved therapeutic profiles. 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate, a structural analog of the known opioid analgesic prodine, presents a compelling case for thorough pharmacological characterization.[1][2][3] This guide provides a comprehensive framework for benchmarking this novel compound against established reference agonists. Our objective is to elucidate its binding affinity, functional potency, and in vivo analgesic efficacy, thereby providing a robust dataset for researchers and drug development professionals.

The rationale behind the experimental choices detailed herein is grounded in the principles of G protein-coupled receptor (GPCR) pharmacology.[4] As a putative opioid agonist, the test compound is expected to interact with opioid receptors, which are Gi-coupled GPCRs.[4] The activation of these receptors initiates a signaling cascade that ultimately leads to the desired analgesic effects.[5][6] By systematically comparing its pharmacological properties to well-characterized reference compounds, we can ascertain its potential as a therapeutic agent.

In Vitro Characterization: From Receptor Binding to Functional Signaling

The initial phase of characterization focuses on the molecular interactions of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate with the target receptor and its ability to elicit a cellular response. We will employ a panel of in vitro assays to build a comprehensive pharmacological profile.

Reference Agonists for In Vitro Assays

The selection of appropriate reference agonists is critical for contextualizing the data. For these studies, we will utilize:

  • Morphine: A gold-standard opioid analgesic, providing a benchmark for clinical relevance.[5][7][8]

  • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin): A highly selective and potent mu-opioid receptor (MOR) agonist, ideal for delineating receptor-specific effects.[5][9][10]

  • Fentanyl: A potent synthetic opioid, offering a comparison point for high-efficacy agonists.[5][7][8]

Experimental Workflow: In Vitro Assays

cluster_0 In Vitro Characterization A Compound Preparation (1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate & Reference Agonists) C Radioligand Binding Assay (Determine Ki) A->C D [35S]GTPγS Binding Assay (Measure G-protein activation - EC50 & Emax) A->D E cAMP Accumulation Assay (Measure downstream signaling - EC50 & Emax) A->E B Cell Culture (HEK293 or CHO cells expressing human MOR) B->C B->D B->E

Caption: Workflow for the in vitro characterization of opioid agonists.

Protocol 1: Radioligand Binding Assay

This assay quantifies the affinity of the test compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Cell Membrane Preparation: Utilize membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]DAMGO (a high-affinity mu-opioid receptor agonist).

  • Procedure: a. In a 96-well plate, combine cell membranes (10-20 µg of protein), varying concentrations of the test compound or reference agonists, and a fixed concentration of [³H]DAMGO. b. For non-specific binding, add a high concentration of unlabeled naloxone. c. Incubate at 25°C for 60-90 minutes. d. Terminate the reaction by rapid filtration through glass fiber filters. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the first step in G-protein activation following agonist binding.[4][10]

Methodology:

  • Reagents:

    • Cell membranes expressing the mu-opioid receptor.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP (Guanosine diphosphate).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[9]

  • Procedure: a. In a 96-well plate, combine cell membranes, varying concentrations of the test compound or reference agonists, and GDP. b. Pre-incubate at 30°C for 15 minutes. c. Initiate the reaction by adding [³⁵S]GTPγS. d. Incubate at 30°C for 60 minutes. e. Terminate the reaction by rapid filtration. f. Measure the bound [³⁵S]GTPγS by liquid scintillation counting.

  • Data Analysis: Determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) from concentration-response curves.

Protocol 3: cAMP Accumulation Assay

This assay measures the downstream consequence of Gi-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11][12][13]

Methodology:

  • Cell Culture: Use HEK293 or CHO cells expressing the human mu-opioid receptor.

  • Procedure: a. Seed cells in a 96-well or 384-well plate and allow them to adhere overnight. b. Pre-treat cells with the test compound or reference agonists for 15-30 minutes. c. Stimulate the cells with forskolin to induce cAMP production. For Gi-coupled receptors, the agonist-induced inhibition of this forskolin-stimulated cAMP level is measured.[14][15] d. Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or enzyme fragmentation complementation).[11][13]

  • Data Analysis: Calculate the EC₅₀ and Eₘₐₓ for the inhibition of forskolin-stimulated cAMP accumulation.

Data Presentation: In Vitro Pharmacology
CompoundReceptor Binding (Ki, nM)[³⁵S]GTPγS Binding (EC₅₀, nM)[³⁵S]GTPγS Binding (Eₘₐₓ, % of DAMGO)cAMP Inhibition (EC₅₀, nM)cAMP Inhibition (Eₘₐₓ, % of DAMGO)
1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionateData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Morphine1-1050-100~80-9020-50~80-90
DAMGO1-55-151005-15100
Fentanyl0.5-21-5>1001-5>100

Note: Values for reference compounds are approximate and may vary depending on experimental conditions.

In Vivo Characterization: Assessing Analgesic Efficacy

Following in vitro characterization, the next critical step is to evaluate the analgesic effects of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate in a living organism.

Experimental Workflow: In Vivo Analgesia

cluster_1 In Vivo Analgesia F Animal Acclimatization (e.g., Sprague-Dawley rats) G Baseline Nociceptive Threshold Measurement (Tail-flick test) F->G H Compound Administration (Subcutaneous or intravenous) G->H I Post-treatment Nociceptive Threshold Measurement (At various time points) H->I J Data Analysis (Calculate %MPE and ED50) I->J

Caption: Workflow for the in vivo assessment of analgesic activity.

Protocol 4: Rat Tail-Flick Test

This is a standard model for assessing spinal nociception and is sensitive to opioid analgesics.[16][17][18]

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Apparatus: A tail-flick analgesia meter that applies a focused beam of radiant heat to the tail.

  • Procedure: a. Acclimatize the rats to the testing environment and handling. b. Determine the baseline tail-flick latency by measuring the time it takes for the rat to withdraw its tail from the heat source. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage. c. Administer the test compound or a reference agonist (e.g., morphine) via a suitable route (e.g., subcutaneous or intravenous). d. Measure the tail-flick latency at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: a. Convert the data to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 b. Determine the dose that produces a 50% effect (ED₅₀) from the dose-response curve.

Data Presentation: In Vivo Analgesia
CompoundRoute of AdministrationPeak Analgesic Effect (%MPE)Duration of Action (min)ED₅₀ (mg/kg)
1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionateTo be determinedData to be determinedData to be determinedData to be determined
MorphineSubcutaneous~80-100120-1802-5

Note: Values for the reference compound are approximate and can vary based on the specific strain of rat and experimental parameters.

Signaling Pathway of Mu-Opioid Receptor Activation

cluster_2 Mu-Opioid Receptor Signaling Agonist Opioid Agonist (e.g., 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Analgesia Analgesia cAMP->Analgesia Leads to

Caption: Simplified signaling cascade following mu-opioid receptor activation.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the pharmacological benchmarking of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate. By adhering to these well-established protocols and utilizing appropriate reference agonists, researchers can generate a comprehensive dataset that will be invaluable for assessing the therapeutic potential of this novel compound.

Further studies could expand upon this initial characterization to include:

  • Receptor Selectivity Profiling: Assessing the binding affinity and functional activity at delta and kappa opioid receptors.

  • β-Arrestin Recruitment Assays: To investigate potential biased agonism, which may correlate with a more favorable side-effect profile.[19]

  • Additional In Vivo Models: Exploring efficacy in models of chronic and neuropathic pain.[16][20]

  • Assessment of Side Effects: Evaluating common opioid-related side effects such as respiratory depression and constipation.[8]

The data generated from these studies will provide a solid foundation for the continued development and potential clinical translation of 1-Allyl-2-methyl-3-phenyl-3-pyrrolidinol propionate.

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